Methyl 2-(3-cyanopyridin-4-YL)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-cyanopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)4-7-2-3-11-6-8(7)5-10/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUXXKOZANWHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697518 | |
| Record name | Methyl (3-cyanopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124870-33-3 | |
| Record name | Methyl (3-cyanopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(3-cyanopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(3-cyanopyridin-4-yl)acetate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery, particularly as a building block for more complex molecules such as protein degraders. This technical guide provides a comprehensive overview of its fundamental properties, including chemical structure, physicochemical characteristics, and its role as a key synthetic intermediate. While specific experimental data for this compound is not widely available in public literature, this document compiles known information and provides context through data on structurally related compounds.
Core Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with a cyano group and a methyl acetate group. Its structural attributes make it a valuable intermediate in the synthesis of various targeted therapeutic agents.
Chemical Structure and Identifiers
The chemical structure of this compound is presented below, along with its key identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 124870-33-3[1] |
| Molecular Formula | C₉H₈N₂O₂[1] |
| Molecular Weight | 176.17 g/mol [1] |
| Canonical SMILES | COC(=O)CC1=C(C=NC=C1)C#N |
| InChI Key | Not available |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Solid (inferred) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| Purity | Typically available at ≥97%[1] |
Spectroscopic Data
Specific spectroscopic data for this compound is not publicly documented. For the purpose of characterization, researchers should expect to acquire ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The expected spectral features are outlined below based on the compound's structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the acetate group, and the methyl protons of the ester.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments, including the quaternary carbons of the pyridine ring and the cyano group, the carbonyl carbon of the ester, and the carbons of the methyl and methylene groups.
FT-IR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic absorption bands for the C≡N stretch of the cyano group, the C=O stretch of the ester, C-H stretches of the aromatic and aliphatic groups, and C-N and C-O stretching vibrations.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester functionality.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not published, general methods for the synthesis of substituted cyanopyridines and the esterification of pyridylacetic acids can be adapted.
General Synthetic Approach
A plausible synthetic route could involve the construction of the 3-cyanopyridine core followed by the introduction of the acetate side chain and subsequent esterification. Multicomponent reactions are often employed for the efficient synthesis of highly substituted pyridine rings.
Potential Reactivity
The cyano and ester functional groups are key reactive sites. The cyano group can undergo hydrolysis, reduction, or be used in cycloaddition reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or be involved in transesterification reactions. The pyridine ring itself can undergo N-alkylation or oxidation.
Role in Drug Discovery and Development
This compound is classified as a "Protein Degrader Building Block".[1] This suggests its utility as a linker or part of a linker system in the design of Proteolysis Targeting Chimeras (PROTACs).
PROTACs and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
The linker plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the POI and the E3 ligase. The length, rigidity, and chemical composition of the linker are key parameters that are optimized during PROTAC development.
Potential Application of this compound in PROTACs
Given its structure, this compound could be incorporated into PROTAC linkers. The pyridine and cyano functionalities offer points for chemical modification and can influence the physicochemical properties and conformational preferences of the linker. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for conjugation to either the POI-binding ligand or the E3 ligase ligand.
Safety and Handling
Specific safety data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery, particularly in the design of targeted protein degraders. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, its structural features and classification as a degrader building block highlight its importance for further investigation. This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry programs. Further experimental characterization is necessary to fully elucidate its properties and expand its applications.
References
Unveiling the Chemical Landscape of Methyl 2-(3-cyanopyridin-4-yl)acetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical reactivity and stability of Methyl 2-(3-cyanopyridin-4-yl)acetate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the compound's chemical behavior, supported by experimental insights and predictive analysis based on the reactivity of its constituent functional groups.
Core Molecular Structure and Functional Group Analysis
This compound (C₉H₈N₂O₂) is a substituted pyridine derivative featuring a methyl ester and a nitrile group. Its chemical behavior is dictated by the interplay of these functional groups: the electron-withdrawing nature of the 3-cyano group and the pyridine nitrogen, the reactivity of the ester moiety, and the acidic protons on the α-carbon.
Chemical Reactivity
The reactivity of this compound is multifaceted, with key reaction sites at the ester, nitrile, and the carbon α to the ester.
Hydrolysis of the Methyl Ester
The methyl ester group is susceptible to both acidic and basic hydrolysis to yield 2-(3-cyanopyridin-4-yl)acetic acid.
-
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide or lithium hydroxide, at room temperature or with mild heating, is expected to efficiently hydrolyze the ester. The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed under acidic conditions, typically by refluxing in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium. This reaction is reversible and driven to completion by using a large excess of water.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can undergo several transformations.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, often requiring more forcing conditions than the ester hydrolysis. This allows for the selective transformation of the ester or nitrile group by carefully choosing the reaction conditions.
-
Reduction: The nitrile group can be reduced to a primary amine (4-(aminomethyl)-3-carboxypyridine derivatives) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of reducing agent is critical to avoid the simultaneous reduction of the ester group. Sodium borohydride (NaBH₄) is generally not strong enough to reduce a nitrile.
Reactions at the α-Carbon
The methylene bridge between the pyridine ring and the ester carbonyl contains acidic protons, making it a site for deprotonation and subsequent reactions with electrophiles. This allows for the introduction of various substituents at this position, further expanding the synthetic utility of this scaffold.
Stability Profile
The stability of this compound is a critical consideration for its storage and handling.
-
pH Stability: The compound is most stable under neutral to slightly acidic conditions. In strongly basic or acidic aqueous solutions, it will undergo hydrolysis of the ester and potentially the nitrile group, especially upon heating.
-
Oxidative and Reductive Stability: The pyridine ring is relatively resistant to oxidation. However, strong oxidizing agents should be avoided. The compound is susceptible to reduction, particularly at the nitrile and ester functionalities, as previously discussed.
Experimental Protocols (Exemplary)
While specific experimental data for this compound is limited in publicly available literature, the following protocols for analogous transformations can serve as a starting point for experimental design.
Table 1: Exemplary Reaction Conditions for Functional Group Transformations
| Transformation | Reagents and Conditions | Expected Product |
| Ester Hydrolysis (Basic) | 1 M NaOH (aq), THF, rt, 2-4 h | 2-(3-cyanopyridin-4-yl)acetic acid |
| Ester Hydrolysis (Acidic) | 6 M HCl (aq), reflux, 6-12 h | 2-(3-cyanopyridin-4-yl)acetic acid |
| Nitrile Reduction | LiAlH₄, THF, 0 °C to rt | Methyl 2-(3-(aminomethyl)pyridin-4-yl)acetate |
| Catalytic Hydrogenation | H₂, Pd/C, MeOH, rt, 1 atm | Methyl 2-(3-(aminomethyl)pyridin-4-yl)acetate |
Logical Workflow for Functional Group Modification
The following diagram illustrates a logical workflow for the selective modification of the functional groups present in this compound.
Experimental Workflow for a Typical Reaction
The following diagram outlines a typical experimental workflow for a chemical transformation involving this compound.
Conclusion
This compound is a versatile chemical intermediate with a rich reactivity profile. The presence of three distinct functional centers—the ester, the nitrile, and the activated methylene bridge—provides multiple avenues for synthetic elaboration. A thorough understanding of the relative reactivity and stability of these groups is paramount for its effective utilization in the synthesis of complex molecules for drug discovery and development. This guide provides a foundational understanding to aid researchers in designing robust and efficient synthetic strategies.
The Pivotal Role of Cyanopyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, cyanopyridine derivatives have emerged as a particularly versatile and potent class of molecules. Their inherent structural features, including a reactive nitrile group and a pyridine ring, render them indispensable building blocks for the synthesis of a wide array of therapeutic agents.[1] This technical guide provides an in-depth exploration of the multifaceted role of cyanopyridine derivatives in medicinal chemistry, with a focus on their synthesis, diverse biological activities, mechanisms of action, and the experimental protocols used for their evaluation.
The Versatility of the Cyanopyridine Scaffold
Cyanopyridine derivatives are organic compounds characterized by a pyridine ring substituted with a cyano group (-C≡N).[2] The three primary isomers are 2-cyanopyridine, 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine.[3] The electron-withdrawing nature of the cyano group, combined with the aromatic pyridine core, imparts unique physicochemical properties that are highly desirable in drug design. These properties influence the molecule's polarity, hydrogen bonding capacity, metabolic stability, and ability to interact with biological targets.[4]
The cyanopyridine moiety serves as a crucial intermediate in the synthesis of numerous pharmaceuticals.[1] For instance, 3-cyanopyridine is a key precursor in the industrial production of niacinamide (Vitamin B3).[1][3] Beyond this fundamental role, the cyanopyridine scaffold is a common feature in a multitude of clinically relevant drugs and investigational agents, spanning therapeutic areas such as oncology, infectious diseases, and neurology.[5][6]
Synthesis of Cyanopyridine Derivatives
The synthesis of cyanopyridine derivatives can be achieved through various organic reactions. A prevalent and efficient method is the one-pot multicomponent reaction, which offers advantages such as high yields, shorter reaction times, and environmental friendliness.[7][8]
A common approach involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate. This reaction can be effectively carried out under microwave irradiation in the absence of a solvent.[7][8]
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives under Microwave Irradiation
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Ethanol (for washing and recrystallization)
-
Dry 25 mL flask
-
Microwave oven with refluxing equipment
Procedure:
-
Charge a dry 25 mL flask with the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate.
-
Place the flask in a microwave oven and connect it to the refluxing equipment.
-
Irradiate the mixture for 7-9 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, wash the reaction mixture with a small amount of ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.[7]
The structural elucidation of the synthesized compounds is typically achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and elemental analysis.[9][10]
Below is a generalized workflow for the synthesis and characterization of cyanopyridine derivatives.
Therapeutic Applications and Mechanisms of Action
Cyanopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development.[5]
Anticancer Activity
A significant area of research for cyanopyridine derivatives is in oncology. These compounds have shown potent cytotoxic effects against various cancer cell lines.[11][12][13] Their anticancer mechanisms are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.
3.1.1. Kinase Inhibition
Many cyanopyridine derivatives function as kinase inhibitors, which are a well-established class of anticancer drugs.[5][11]
-
Pim-1 Kinase: 3-Cyanopyridine-based compounds are known to be effective inhibitors of Pim-1 kinase, a serine/threonine kinase that is often overexpressed in various cancers and plays a role in cell survival and proliferation.[11][14][15][16]
-
VEGFR-2/HER-2 Dual Inhibition: Some cyanopyridone derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[12][17] This dual inhibition can lead to enhanced antitumor activity by simultaneously targeting angiogenesis and cancer cell proliferation.[12]
-
CDK4/6 Inhibition: The cyanopyridine moiety is a component of molecules that act as Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors, which are crucial for cell cycle regulation.[4]
The following diagram illustrates the role of cyanopyridine derivatives in inhibiting cancer-related kinase signaling pathways.
3.1.2. STAT3 Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical target in cancer therapy. Aberrant STAT3 activation promotes tumor cell proliferation and migration. Certain 2-amino-3-cyanopyridine derivatives have been shown to inhibit the phosphorylation of STAT3, thereby blocking its downstream effects.[13]
3.1.3. Survivin Modulation
Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers, contributing to resistance to therapy. Novel 3-cyanopyridine derivatives have been developed as survivin modulators, inducing apoptosis in cancer cells.[18]
3.1.4. Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is an enzyme involved in immune evasion by tumors. Cyanopyridine scaffolds have been identified as novel IDO1 inhibitors, representing a promising strategy for cancer immunotherapy.[19][20]
Antimicrobial and Antiviral Activities
Cyanopyridine derivatives have also demonstrated a range of antimicrobial activities, including antibacterial and antifungal effects.[5][10][21] Furthermore, the 2-amino-3-cyanopyridine scaffold has been recognized as a vital bioactive structure with potential antiviral properties.[22] The versatility of the cyanopyridine core allows for structural modifications to optimize activity against various pathogens. Some pyridine derivatives have been investigated as potential inhibitors for coronaviruses like SARS-CoV-2.[23]
Other Biological Activities
The therapeutic potential of cyanopyridine derivatives extends beyond oncology and infectious diseases. They have been investigated for a variety of other biological activities, including:
-
Carbonic Anhydrase Inhibition: Novel 2-amino-3-cyanopyridines have shown inhibitory effects against human carbonic anhydrase I and II isoenzymes.[9]
-
Antitubercular Activity: Cyanopyridone analogues have been synthesized and evaluated as potential agents against Mycobacterium tuberculosis.[25]
Quantitative Data and Structure-Activity Relationships (SAR)
The development of potent cyanopyridine derivatives is guided by extensive structure-activity relationship (SAR) studies. These studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological activity to identify key structural features responsible for potency and selectivity.
Table 1: In Vitro Cytotoxicity of Selected Cyanopyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3n (2-amino-3-cyanopyridine) | HCT-116 (Colon Cancer) | 10.50 | |
| Hela (Cervical Cancer) | 14.27 | [13] | |
| A375 (Melanoma) | 4.61 | [13] | |
| 5a (Cyanopyridone) | HepG2 (Liver Cancer) | 2.71 ± 0.15 | [12] |
| MCF-7 (Breast Cancer) | 1.77 ± 0.10 | [12] | |
| 5e (Cyanopyridone) | MCF-7 (Breast Cancer) | 1.39 ± 0.08 | [12] |
| 4b (Cyanopyridine) | HepG2, MCF-7, PC3, HCT-116 | 6.95 ± 0.34 to 20.19 ± 0.96 | [11] |
| 4c (Cyanopyridine) | HepG2, MCF-7, PC3, HCT-116 | 6.95 ± 0.34 to 20.19 ± 0.96 | [11] |
| 4d (Cyanopyridine) | HepG2, MCF-7, PC3, HCT-116 | 6.95 ± 0.34 to 20.19 ± 0.96 | [11] |
| 4e (Cyanopyridine-oxadiazole) | MCF-7 (Breast Cancer) | 8.352 | [6] |
| 5c (3-cyanopyridine) | PC-3, MDA-MB-231, HepG2 | Promising cytotoxicity | [18] |
| 5e (3-cyanopyridine) | PC-3, MDA-MB-231, HepG2 | Better than 5-FU | [18] |
Table 2: Enzyme Inhibitory Activity of Selected Cyanopyridine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 3a-e (Cyanopyridinones) | Pim-1 Kinase | 0.72 ± 0.03 to 2.31 ± 0.11 | [14] |
| 4b (Cyanopyridine) | Pim-1 Kinase | 0.63 ± 0.03 | [14] |
| 4c (Cyanopyridine) | Pim-1 Kinase | 0.61 ± 0.03 | [14] |
| 4d (Cyanopyridine) | Pim-1 Kinase | 0.46 ± 0.02 | [26] |
| 5a (Cyanopyridone) | VEGFR-2 | 0.217 ± 0.020 | [17] |
| HER-2 | 0.168 ± 0.009 | [17] | |
| 5e (Cyanopyridone) | VEGFR-2 | 0.124 ± 0.011 | [17] |
| HER-2 | 0.077 ± 0.003 | [17] | |
| 7b (2-amino-3-cyanopyridine) | hCA II | Kᵢ: 2.56 | [9] |
| 7d (2-amino-3-cyanopyridine) | hCA I | Kᵢ: 2.84 | [9] |
| 4d (Cyanopyridine hybrid) | PIM-1 Kinase | 343.87 ± 16.6 nM | [27] |
| 4g (Cyanopyridine hybrid) | HDAC 1 | 45.01 ± 2.1 nM | [27] |
| HDAC 6 | 19.78 ± 1.1 nM | [27] |
Key Experimental Protocols in the Evaluation of Cyanopyridine Derivatives
The biological evaluation of newly synthesized cyanopyridine derivatives is a critical step in the drug discovery process. Standardized in vitro assays are employed to determine their cytotoxic and enzyme inhibitory activities.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyanopyridine derivatives for a specified period (e.g., 48 hours). A control group with no compound treatment is also included.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[6][11][17]
The workflow for a typical MTT assay is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]
- 3. chempanda.com [chempanda.com]
- 4. researchgate.net [researchgate.net]
- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-(3-cyanopyridin-4-YL)acetate: A Key Building Block for PROTAC-Based Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibitors to event-driven pharmacology. These heterobifunctional molecules co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A critical component in the design of a potent and selective PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC development. This technical guide focuses on "Methyl 2-(3-cyanopyridin-4-YL)acetate," a versatile building block for the synthesis of novel VHL ligands, and its application in the construction of potent PROTACs.
Chemical Properties of this compound [1]
| Property | Value |
| CAS Number | 124870-33-3 |
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | ≥97% |
The Role of VHL in PROTAC Technology
The VHL protein is the substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex.[2][3] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of hypoxia-inducible factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[2] This natural process has been ingeniously hijacked by PROTAC technology. Small molecule VHL ligands, incorporated into PROTACs, mimic the binding of HIF-1α, enabling the recruitment of the VHL E3 ligase to a new protein of interest (POI), leading to its ubiquitination and degradation.[2][3]
Signaling Pathway: PROTAC-Mediated Protein Degradation via VHL Recruitment
The following diagram illustrates the catalytic mechanism of a VHL-recruiting PROTAC.
This compound as a VHL Ligand Precursor
"this compound" serves as a key starting material for the synthesis of a class of VHL ligands characterized by a central pyridine core. The cyanopyridine moiety is a versatile chemical handle that can be elaborated into various functional groups capable of interacting with the VHL binding pocket. The acetate group provides a convenient attachment point for the linker element of the PROTAC.
Experimental Protocols
General Synthetic Workflow for PROTAC Construction
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the POI ligand-linker and the E3 ligase ligand, followed by their conjugation.
Representative Synthesis of a Pyridine-Based VHL Ligand
While a specific protocol starting from "this compound" is not publicly available in detail, a plausible synthetic route can be extrapolated from known syntheses of pyridine-based VHL ligands. The following represents a generalized, multi-step procedure.
Step 1: Functionalization of the Pyridine Ring The cyano group of "this compound" can be hydrolyzed to a carboxylic acid or reduced to an amine. These functional groups can then be used in subsequent coupling reactions to build the core structure of the VHL ligand.
Step 2: Introduction of the Hydroxyproline Mimic A key structural feature of most VHL ligands is a hydroxyproline (Hyp) or a mimic that forms critical hydrogen bonds within the VHL binding pocket.[2] This moiety is typically introduced via amide bond formation.
Step 3: Installation of the "Right-Hand Side" (RHS) Moiety The RHS of the VHL ligand, often a substituted aromatic ring, is crucial for optimizing binding affinity and cellular permeability. This can be installed through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on the pyridine core.
Step 4: Linker Attachment The methyl acetate group can be hydrolyzed to a carboxylic acid, providing a handle for the attachment of a linker with a terminal reactive group (e.g., amine, alkyne) through an amide coupling reaction.
Protocol: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein induced by the PROTAC.[4]
Materials:
-
Cell line expressing the POI
-
VHL-based PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Quantitative Data for Representative VHL-Based PROTACs
While specific data for PROTACs derived directly from "this compound" is limited in the public domain, the following table presents data for well-characterized VHL-based PROTACs to provide a benchmark for performance.
| PROTAC | Target Protein | DC50 | Dmax | VHL Ligand Binding Affinity (Kd) | Reference |
| MZ1 | BRD4 | ~25 nM | >80% | ~1.5 µM | [5] |
| ARV-110 | Androgen Receptor | ~1 nM | >95% | Not reported | [6] |
| VZ185 | BRD9 | 8.3 nM | >90% | Not reported | [5] |
| NR-11c | p38α | ~100 nM | >80% | Not reported | [7] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Conclusion
"this compound" is a valuable and versatile building block for the synthesis of novel VHL E3 ligase ligands. Its chemical structure offers multiple points for diversification, allowing for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties of the resulting PROTACs. The continued exploration of pyridine-based VHL ligands derived from this and similar building blocks holds significant promise for the development of next-generation targeted protein degraders for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
The Role of "Methyl 2-(3-cyanopyridin-4-YL)acetate" in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on their three core components: a warhead for binding the protein of interest (POI), an E3 ligase ligand, and a connecting linker. This technical guide focuses on the role of "Methyl 2-(3-cyanopyridin-4-YL)acetate," a key building block in the synthesis of PROTACs. While not an active component in the final PROTAC, this molecule serves as a versatile precursor for the construction of sophisticated linker moieties. This guide will elucidate the mechanism of action of PROTACs, detail the significance of linker design, and provide comprehensive experimental protocols and data relevant to the development of PROTACs that may incorporate linkers derived from this building block.
"this compound": A Building Block for PROTAC Linkers
"this compound" is classified as a protein degrader building block . Its chemical structure, featuring a pyridine ring, a cyano group, and a methyl ester, provides multiple reactive sites for chemical modification. This makes it an ideal starting material for the synthesis of PROTAC linkers. The pyridine ring can introduce a degree of rigidity and specific geometric constraints to the linker, which can be crucial for optimal ternary complex formation. The cyano and ester groups can be chemically transformed to introduce various functionalities, allowing for the covalent attachment of the warhead and the E3 ligase ligand.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing the proximity of a target protein (Protein of Interest - POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's natural protein disposal machinery, the proteasome.[1][2][3] This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[1]
-
Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation.
The catalytic nature of this process allows for the degradation of multiple protein molecules by a single PROTAC molecule, often resulting in potent and sustained target protein knockdown at low concentrations.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Critical Role of the Linker in PROTAC Efficacy
The linker is not merely a passive connector but plays a crucial role in the overall activity and properties of a PROTAC.[1][4][] The composition, length, and attachment points of the linker can significantly influence:
-
Ternary Complex Stability: The linker's geometry and flexibility determine the relative orientation of the POI and E3 ligase within the ternary complex, which is critical for efficient ubiquitin transfer.
-
Physicochemical Properties: The linker impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[4]
-
Selectivity: In some cases, the linker can contribute to the selectivity of the PROTAC for a specific POI over other proteins.
The incorporation of rigid moieties, such as the pyridine ring from "this compound," can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.
Quantitative Data for PROTACs
The development of effective PROTACs relies on the quantitative assessment of their performance. Key parameters include:
-
DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal level of protein degradation that can be achieved with a given PROTAC.
-
Binding Affinity (Kd): The dissociation constant for the binding of the PROTAC to the POI and the E3 ligase.
While specific data for PROTACs derived from "this compound" is not publicly available, the following table provides representative data for well-characterized PROTACs to illustrate the typical range of these parameters.
| PROTAC Name | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | BRD4 | VHL | 15 | >95 | HeLa | Zengerle et al., 2015 |
| ARV-110 | Androgen Receptor | CRBN | 1 | ~95 | VCaP | Neklesa et al., 2018 |
| dBET1 | BRD4 | CRBN | 4 | >90 | 22Rv1 | Winter et al., 2015 |
| PROTAC 3 | H-PGDS | CRBN | 0.0714 | >90 | KU812 | [6] |
Experimental Protocols
The characterization of PROTACs involves a series of in vitro and cellular assays to determine their mechanism of action and efficacy.
Western Blotting for Protein Degradation
This is the most common method to quantify the extent of target protein degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values.
Ternary Complex Formation Assay (e.g., FRET or AlphaLISA)
These assays are used to confirm that the PROTAC can induce the formation of a ternary complex.
Workflow:
Caption: A generalized workflow for a ternary complex formation assay.
Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex leads to the ubiquitination of the target protein.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear of the target protein indicates polyubiquitination.
Conclusion
"this compound" is a valuable chemical tool for the synthesis of PROTACs, serving as a precursor for the construction of linkers. The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable and productive ternary complex, as well as its overall physicochemical properties. A thorough understanding of the PROTAC mechanism of action, coupled with robust quantitative assays and detailed experimental protocols, is essential for the successful design and development of novel protein degraders. While specific data for PROTACs incorporating linkers derived from this particular building block are not yet in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for researchers in this exciting and rapidly advancing field.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 6. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: Methyl 2-(3-cyanopyridin-4-yl)acetate and its Analogs in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The pursuit of novel therapeutic agents with high efficacy and specificity remains a cornerstone of modern medicine. Within the vast landscape of medicinal chemistry, the 3-cyanopyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets. This technical guide delves into the burgeoning field of drug discovery centered around Methyl 2-(3-cyanopyridin-4-yl)acetate and its analogs. While this specific ester often serves as a versatile starting material, its derivatives have shown significant promise, particularly as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammatory disorders. This document will provide an in-depth overview of the synthesis, biological activity, and therapeutic potential of this compound class, with a focus on their role as kinase inhibitors, including c-Jun N-terminal kinase (JNK) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.
The 3-Cyanopyridine Core: A Versatile Pharmacophore
The 3-cyanopyridine moiety is a key building block in the synthesis of a multitude of biologically active molecules. Its chemical properties, including the presence of a basic pyridine nitrogen and an electron-withdrawing nitrile group, allow for diverse chemical modifications, making it an attractive starting point for the generation of compound libraries in drug discovery campaigns.
Kinase Inhibition: A Primary Therapeutic Target
Protein kinases play a pivotal role in signal transduction pathways that govern cell growth, differentiation, survival, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. Analogs of this compound have demonstrated significant potential in inhibiting key kinases involved in oncogenic signaling.
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals, such as inflammatory cytokines and environmental insults. The JNK signaling pathway is implicated in a range of cellular processes, including inflammation, apoptosis, and cell proliferation.[1] Dysregulation of this pathway has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Below is a diagram illustrating the core components of the JNK signaling pathway.
PIM Kinase Family
The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway. PIM kinases are constitutively active and their levels are primarily regulated at the transcriptional and post-transcriptional levels. They play crucial roles in cell survival, proliferation, and resistance to apoptosis. Overexpression of PIM kinases is frequently observed in various hematological and solid tumors, making them attractive targets for cancer therapy.
Synthesis of 3-Cyanopyridine Analogs
While a direct synthetic route from this compound to a potent kinase inhibitor is not extensively documented in publicly available literature, the synthesis of structurally related 4-substituted-3-cyanopyridine derivatives is well-established, often through multi-component reactions. These one-pot syntheses offer an efficient and versatile approach to generate a diverse library of compounds for biological screening.
Representative Experimental Protocol: Multi-component Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is a generalized procedure based on methodologies reported for the synthesis of 2-amino-3-cyanopyridine derivatives, which share the core scaffold of interest.[2][3][4]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
A ketone (e.g., acetone, acetophenone) (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., piperidine, basic ionic liquid, or a Lewis acid, as specified in the literature)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, malononitrile, ketone, ammonium acetate, and ethanol.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 2-amino-3-cyanopyridine derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and elemental analysis.
References
An In-depth Technical Guide to Methyl 2-(3-cyanopyridin-4-yl)acetate
This technical guide provides a comprehensive overview of Methyl 2-(3-cyanopyridin-4-yl)acetate, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. While direct literature on this specific compound is limited, this guide consolidates available data, proposes a plausible synthetic route based on related compounds, and explores its potential applications, particularly in the burgeoning field of targeted protein degradation.
Core Compound Properties
This compound is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 124870-33-3 | [1] |
| Appearance | (Predicted) White to off-white solid | - |
| Purity | Typically ≥97% | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 2-cyano-2-(3-cyanopyridin-4-yl)acetate
-
To a solution of methyl cyanoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of 4-chloronicotinonitrile (1.0 equivalent) in anhydrous THF is then added dropwise.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound (Decarboxylation)
-
The crude Methyl 2-cyano-2-(3-cyanopyridin-4-yl)acetate is dissolved in a mixture of water and a polar aprotic solvent (e.g., DMSO).
-
A catalytic amount of a salt such as sodium chloride is added.
-
The mixture is heated to a temperature between 100-150 °C to effect decarboxylation. The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Predicted Spectroscopic Data
While experimental spectra for this compound are not publicly available, the expected NMR and mass spectrometry data can be predicted based on the analysis of structurally similar compounds.
Table of Predicted Spectroscopic Data
| Data Type | Predicted Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.75 (s, 1H, H-2), 8.60 (d, J=5.0 Hz, 1H, H-6), 7.30 (d, J=5.0 Hz, 1H, H-5), 3.95 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.0 (C=O), 152.0 (C-2), 150.0 (C-6), 145.0 (C-4), 125.0 (C-5), 116.0 (CN), 109.0 (C-3), 52.5 (-OCH₃), 40.0 (-CH₂-) |
| Mass Spec (ESI+) | m/z 177.06 (M+H)⁺, 199.04 (M+Na)⁺ |
Applications in Drug Discovery and Development
The primary utility of this compound in modern drug discovery lies in its role as a Protein Degrader Building Block .[1] This classification strongly suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
Caption: General mechanism of action for a PROTAC molecule.
This compound can serve as a versatile intermediate for the synthesis of novel ligands for either the protein of interest or the E3 ligase. The cyano and ester functionalities provide reactive handles for further chemical modifications and linker attachment.
Potential Biological Activities of Downstream Compounds
Cyanopyridine derivatives have been reported to exhibit a wide range of biological activities, which underscores the potential of molecules synthesized from this compound. These activities include:
-
Anticancer: Many cyanopyridine-based compounds have shown potent antiproliferative activity against various cancer cell lines.
-
Kinase Inhibition: The cyanopyridine scaffold is present in several kinase inhibitors, suggesting its utility in targeting signaling pathways often dysregulated in cancer and other diseases.
-
Antimicrobial: Certain derivatives have demonstrated antibacterial and antiviral properties.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. While direct and extensive literature on this compound is currently sparse, its structural features and classification as a protein degrader building block point towards significant potential in the synthesis of novel therapeutics, particularly PROTACs. The proposed synthetic pathway and predicted spectroscopic data in this guide offer a starting point for researchers interested in utilizing this compound. Further investigation into its synthesis and application is warranted to fully explore its utility in developing next-generation therapies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTAC Linkers Using Methyl 2-(3-cyanopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a bifunctional PROTAC (Proteolysis Targeting Chimera) linker utilizing Methyl 2-(3-cyanopyridin-4-yl)acetate as a key starting material. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, dictating the distance and orientation between the target protein and the E3 ligase.
The synthetic strategy outlined below transforms this compound into a versatile linker with a carboxylic acid handle on one end and a protected amine on the other, allowing for sequential conjugation to a warhead (targeting ligand) and an E3 ligase ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
The synthesis of the bifunctional PROTAC linker from this compound is a two-step process. The overall workflow involves the hydrolysis of the methyl ester to a carboxylic acid, followed by the coupling of this acid with a Boc-protected diamine linker.
Application Notes and Protocols for the Coupling of Methyl 2-(3-cyanopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the palladium-catalyzed cross-coupling of "Methyl 2-(3-cyanopyridin-4-yl)acetate," a versatile building block in medicinal chemistry. The following sections outline procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the synthesis of a diverse range of substituted pyridine derivatives.
Introduction
"this compound" is a valuable scaffold in drug discovery due to the presence of multiple reactive sites. The pyridine ring can be functionalized through various cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl moieties. These modifications are crucial for exploring the structure-activity relationships of potential therapeutic agents. The protocols described herein are based on established palladium-catalyzed cross-coupling methodologies, adapted for this specific substrate.
Key Coupling Strategies
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds.[2][3]
-
Buchwald-Hartwig Amination: Creates carbon-nitrogen bonds by coupling an amine with an aryl halide. This method has become a cornerstone for the synthesis of arylamines.[4][5]
-
Sonogashira Coupling: Joins a terminal alkyne with an aryl or vinyl halide to form a carbon-carbon bond, providing access to substituted alkynes.[6][7]
-
Heck Reaction: Involves the reaction of an unsaturated halide with an alkene to form a substituted alkene.[8][9]
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and often requires optimization for specific substrates.[10][11]
Experimental Protocols
The following are generalized protocols that can be adapted for the coupling of "this compound" (assuming a suitable halide or triflate precursor).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of a halo-substituted "this compound" with a boronic acid or ester.
Reaction Scheme:
Materials:
-
Halo-substituted this compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.02 - 0.05 equiv)
-
Ligand (if required, e.g., SPhos, XPhos) (0.04 - 0.10 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry reaction vessel, add the halo-substituted this compound, boronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 88 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 10 | 92 |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the coupling of a halo-substituted "this compound" with a primary or secondary amine.
Reaction Scheme:
Materials:
-
Halo-substituted this compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (e.g., BINAP, Xantphos, RuPhos) (0.02 - 0.10 equiv)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5 - 2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the halo-substituted this compound, palladium catalyst, ligand, and base in a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data Summary (Representative):
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 16 | 85 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 90 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 100 | 18 | 82 |
Protocol 3: Sonogashira Coupling
This protocol details the coupling of a halo-substituted "this compound" with a terminal alkyne.
Reaction Scheme:
Materials:
-
Halo-substituted this compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (0.01 - 0.05 equiv)
-
Copper(I) salt (e.g., CuI) (0.02 - 0.10 equiv)
-
Base (e.g., triethylamine, diisopropylamine) (2.0 - 4.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the halo-substituted this compound and the terminal alkyne in the anhydrous solvent, add the palladium catalyst, copper(I) salt, and base under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Representative):
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 80 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 4 | 89 |
| Pd(OAc)₂/PPh₃ | CuI | Et₃N | Toluene | 60 | 8 | 85 |
Visualizations
Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Palladium Catalytic Cycle
Caption: Simplified palladium cross-coupling catalytic cycle.
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Solid-Phase PROTAC Synthesis Utilizing Methyl 2-(3-cyanopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Novel Linkers
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to selectively degrade target proteins implicated in a variety of diseases.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which are essential for productive ubiquitination and subsequent degradation.[2][3][4]
The solid-phase synthesis of PROTACs offers considerable advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to automated and parallel synthesis for the rapid generation of PROTAC libraries.[1][5][6][7] This document provides detailed protocols and application notes for the incorporation of a novel linker building block, Methyl 2-(3-cyanopyridin-4-yl)acetate , into a solid-phase PROTAC synthesis workflow. The cyanopyridine moiety offers a rigid structural element that can influence the conformational properties of the resulting PROTAC, potentially leading to improved cellular activity and selectivity.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][8] This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to act catalytically.[1][8]
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC using this compound involves several key stages. The synthesis commences with the immobilization of an initial building block, typically the E3 ligase ligand, onto a solid support resin. This is followed by the sequential coupling of the linker, derived from this compound, and finally the POI ligand. The completed PROTAC is then cleaved from the resin and purified.
Experimental Protocols
This section provides a representative protocol for the solid-phase synthesis of a PROTAC utilizing a pomalidomide-based E3 ligase ligand, the novel linker derived from this compound, and a hypothetical POI ligand.
Materials:
-
Rink Amide resin
-
Pomalidomide
-
This compound
-
Amine-functionalized POI ligand
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Protocol 1: E3 Ligase Ligand Immobilization on Solid Support
-
Resin Swelling: Place Rink Amide resin (100 mg, 0.5 mmol/g) in a solid-phase synthesis vessel. Add DMF (2 mL) and gently agitate for 30 minutes at room temperature to swell the resin. Drain the DMF.
-
Fmoc Deprotection (if applicable): If using an Fmoc-protected resin, add 20% piperidine in DMF (2 mL). Agitate for 20 minutes at room temperature. Drain and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
E3 Ligand Coupling: In a separate vial, dissolve pomalidomide (2 equivalents relative to resin loading), HATU (2 eq.), and DIPEA (4 eq.) in DMF. Add this solution to the swollen resin. Agitate the mixture for 4 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the resin under vacuum.
Protocol 2: Linker Preparation and Coupling
-
Hydrolysis of this compound: In a round-bottom flask, dissolve this compound in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(3-cyanopyridin-4-yl)acetic acid.
-
Resin Swelling: Swell the pomalidomide-functionalized resin in DMF (2 mL) for 30 minutes.
-
Linker Coupling: In a separate vial, dissolve 2-(3-cyanopyridin-4-yl)acetic acid (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF. Add the activated linker solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 4 hours.
-
Washing and Drying: Wash the resin as described in Protocol 1, step 4, and dry under vacuum.
Protocol 3: POI Ligand Coupling
-
Resin Swelling: Swell the linker-functionalized resin in DMF (2 mL) for 30 minutes.
-
POI Ligand Coupling Solution: In a separate vial, dissolve the amine-functionalized POI ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Reaction: Add the POI ligand solution to the resin and agitate at room temperature for 16 hours.
-
Washing and Drying: Wash the resin as described in Protocol 1, step 4, and dry under vacuum.
Protocol 4: Cleavage and Purification
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the dried resin and agitate at room temperature for 2-3 hours.
-
PROTAC Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated PROTAC. Decant the ether and wash the pellet with cold ether.
-
Purification: Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO/water mixture) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Data Presentation
The following tables provide representative hypothetical data for a solid-phase PROTAC synthesis campaign utilizing the described protocols.
Table 1: Summary of Solid-Phase Synthesis Yields and Purity
| PROTAC ID | E3 Ligand | Linker Precursor | POI Ligand | Crude Yield (mg) | Purity by HPLC (%) | Final Yield (mg) |
| PROTAC-CNP-01 | Pomalidomide | This compound | Ligand-A | 25.4 | >90 | 15.2 |
| PROTAC-CNP-02 | Pomalidomide | This compound | Ligand-B | 22.8 | >90 | 13.5 |
Table 2: Characterization of Synthesized PROTACs
| PROTAC ID | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | Retention Time (min) |
| PROTAC-CNP-01 | C₄₀H₄₂N₈O₆ | 746.33 | 747.34 | 12.5 |
| PROTAC-CNP-02 | C₄₂H₄₅N₇O₅ | 739.35 | 740.36 | 14.2 |
Table 3: Biological Activity of Synthesized PROTACs
| PROTAC ID | Target POI | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-CNP-01 | Protein X | Cell Line A | 50 | 95 |
| PROTAC-CNP-02 | Protein Y | Cell Line B | 75 | 90 |
Note: The yields and biological data are representative and can vary depending on the specific ligands, linker length, and experimental conditions.
Conclusion
The solid-phase synthesis approach detailed in these application notes provides a robust and efficient platform for the generation of novel PROTACs incorporating the this compound-derived linker. The provided protocols offer a foundational methodology for researchers to synthesize and evaluate new PROTAC molecules for targeted protein degradation. The rigidity imparted by the cyanopyridine linker may offer advantages in pre-organizing the PROTAC for optimal ternary complex formation, a hypothesis that can be explored through the synthesis of a library of analogues. Further optimization of linker length and attachment points will be crucial for developing highly potent and selective degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Amide Bond Formation with "Methyl 2-(3-cyanopyridin-4-yl)acetate"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formation of amide bonds utilizing "Methyl 2-(3-cyanopyridin-4-yl)acetate" as a key building block. This versatile intermediate is of significant interest in medicinal chemistry and drug discovery due to the presence of a cyanopyridine moiety, a common scaffold in various biologically active compounds.
Introduction
Amide bond formation is a cornerstone of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. "this compound"[1][2] serves as a valuable starting material for introducing a (3-cyanopyridin-4-yl)methyl group into a target molecule via an amide linkage. This moiety can be found in compounds developed as inhibitors of various biological targets, such as the PD-1/PD-L1 interaction in cancer immunotherapy[3]. The protocols outlined below describe standard and effective methods for coupling this ester with a variety of primary and secondary amines to yield the corresponding amides.
Molecular Structure:
-
Name: this compound[1]
-
Molecular Formula: C₉H₈N₂O₂[1]
-
Molecular Weight: 176.17 g/mol [1]
-
CAS Number: 124870-33-3[1]
General Reaction Scheme
The overall transformation involves the reaction of this compound with a primary or secondary amine in the presence of a suitable coupling reagent and a base. The reaction can be preceded by the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then activated for amide bond formation.
Workflow for Amide Bond Formation:
Caption: General workflows for amide synthesis.
Experimental Protocols
Protocol 1: Two-Step Amide Formation via Carboxylic Acid Intermediate
This is the most common and versatile method, allowing for a wide range of amines to be coupled with high efficiency.
Step 1: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide (LiOH) (1.5 eq) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-(3-cyanopyridin-4-yl)acetic acid.
-
Step 2: Amide Coupling
-
Activation: Dissolve the resulting 2-(3-cyanopyridin-4-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Reagents: Add the desired amine (1.1 eq), a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).[4][5][6]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography, recrystallization, or preparative HPLC.[7]
Signaling Pathway of Amide Coupling Reagents:
Caption: Activation and coupling pathway.
Protocol 2: One-Pot Synthesis (Direct Aminolysis)
This method is less general but can be effective for certain reactive amines.
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq) and the desired amine (2.0-5.0 eq) either neat or in a high-boiling point solvent like dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Purification: After completion, cool the reaction mixture and purify the product directly by column chromatography or recrystallization.
Data Presentation
The following table provides a template for summarizing experimental data for the amide coupling reaction (Protocol 1, Step 2).
| Entry | Amine (R₁R₂NH) | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | HATU | DIPEA | DMF | |||
| 2 | HBTU | DIPEA | DMF | |||
| 3 | EDC/HOBt | DIPEA | DCM | |||
| 4 | PyBOP | DIPEA | DMF |
Yields are to be determined experimentally.
Applications in Drug Discovery
The "magic methyl" effect, where the introduction of a methyl group can significantly enhance the pharmacological properties of a molecule, is a well-established concept in drug design.[8] Similarly, the introduction of the (3-cyanopyridin-4-yl)methylamide moiety can modulate a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially improving its pharmacokinetic and pharmacodynamic profile. This scaffold is particularly relevant in the development of kinase inhibitors and other targeted therapies.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents can be hazardous; consult the Safety Data Sheet (SDS) for each reagent before use.
-
Dispose of chemical waste according to institutional guidelines.
Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound - 羰基化合物 - 西典实验 [seedior.com]
- 3. Discovery of 4-phenylindolines containing a (5-cyanopyridin-3-yl)methoxy moiety as potent inhibitors of the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. sphinxsai.com [sphinxsai.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for PROTAC Synthesis Utilizing a Pomalidomide Analog Derived from Methyl 2-(3-cyanopyridin-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is a commonly exploited E3 ligase in PROTAC design. Pomalidomide is a well-established ligand for CRBN and serves as a versatile anchor for the synthesis of potent PROTACs.[1][2]
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs, starting from the precursor "Methyl 2-(3-cyanopyridin-4-YL)acetate." A proposed synthetic pathway for converting this starting material into a functionalized pomalidomide analog suitable for PROTAC assembly is outlined. Furthermore, protocols for the subsequent conjugation to a target protein ligand and the biological evaluation of the resulting PROTAC are provided.
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs operate by inducing the proximity of a target protein to the CRBN E3 ligase complex. The pomalidomide moiety of the PROTAC binds to CRBN, while the "warhead" component of the PROTAC binds to the protein of interest (POI). This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of additional POI molecules.[1][3]
Proposed Synthesis of Pomalidomide-Linker Conjugate
The starting material, this compound, can be converted to a pomalidomide analog with a linker attachment point through a multi-step synthetic sequence. The proposed pathway involves the formation of the isoindolinone core structure characteristic of pomalidomide.
References
Application Notes and Protocols for Monitoring the Synthesis of Methyl 2-(3-cyanopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of Methyl 2-(3-cyanopyridin-4-yl)acetate, a key intermediate in various pharmaceutical syntheses. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to track reaction progress, determine product purity, and quantify reactants and products.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with UV detection is a robust method for monitoring the reaction progress by separating and quantifying the reactant, intermediate, and product species in the reaction mixture.
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the concentration of this compound and key reaction components over time.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Reference standards for starting materials and the final product, this compound.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 900 µL of mobile phase A (1:10 dilution).
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
Data Analysis: Create a calibration curve for each analyte (starting material, product) using the reference standards. Calculate the concentration of each component in the reaction sample by comparing its peak area to the calibration curve. The reaction progress can be monitored by plotting the concentration of the product and the disappearance of the starting material against time.
Quantitative Data Summary (Hypothetical)
| Time (hours) | Starting Material (%) | This compound (%) |
| 0 | 100 | 0 |
| 1 | 75.2 | 24.8 |
| 2 | 48.9 | 51.1 |
| 4 | 15.3 | 84.7 |
| 6 | 2.1 | 97.9 |
Gas Chromatography (GC-FID)
GC with a Flame Ionization Detector (FID) is a suitable alternative for monitoring the reaction, particularly for assessing the purity of the final product and detecting volatile byproducts.
Experimental Protocol: GC-FID Analysis
Objective: To quantify the purity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents and Materials:
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., dodecane)
-
Reference standard of this compound
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
Sample Preparation:
-
Take a 100 µL aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction with 500 µL of dichloromethane and 500 µL of water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Add a known concentration of an internal standard.
-
Dilute the sample to a final volume of 1 mL with dichloromethane.
-
Transfer the sample to a GC vial.
Data Analysis: Calculate the response factor of this compound relative to the internal standard using a calibration curve. Determine the concentration and purity of the product in the reaction mixture based on the peak areas.
Quantitative Data Summary (Hypothetical)
| Time (hours) | Purity of this compound (%) |
| 2 | 95.1 |
| 4 | 97.8 |
| 6 | 99.2 |
| 8 (Post-workup) | 99.8 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for in-situ reaction monitoring, providing structural information and direct quantification of species without the need for chromatographic separation.[1]
Experimental Protocol: ¹H qNMR Analysis
Objective: To directly quantify the conversion of starting material to this compound in the reaction mixture.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents and Materials:
-
Deuterated solvent compatible with the reaction solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene or maleic acid)
NMR Parameters:
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 30 s (ensure full relaxation, >5 * T1 of slowest relaxing proton) |
| Acquisition Time | 4 s |
| Spectral Width | 20 ppm |
Sample Preparation:
-
At each time point, withdraw a 50 µL aliquot from the reaction mixture.
-
Dissolve the aliquot in 600 µL of the deuterated solvent containing a precisely weighed amount of the internal standard.[2]
-
Transfer the solution to an NMR tube.
Data Analysis:
-
Identify non-overlapping, characteristic peaks for the starting material, product, and the internal standard.
-
Integrate these peaks.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the sample
-
Quantitative Data Summary (Hypothetical)
| Time (hours) | Molar Ratio (Product : Starting Material) |
| 0 | 0 : 1 |
| 1 | 0.33 : 0.67 |
| 2 | 1.05 : 0.95 |
| 4 | 5.57 : 0.43 |
| 6 | 46.6 : 0.34 |
Visualizations
Caption: General workflow for reaction monitoring.
References
Application Notes and Protocols for "Methyl 2-(3-cyanopyridin-4-yl)acetate" in the Development of Novel Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Methyl 2-(3-cyanopyridin-4-yl)acetate as a Therapeutic Building Block
This compound is a heterocyclic compound belonging to the family of protein degrader building blocks. While not an active therapeutic agent in itself, it serves as a crucial chemical intermediate for the synthesis of more complex molecules aimed at cancer therapy. The cyanopyridine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Derivatives of 3-cyanopyridine have been explored for their potential as anticancer agents, demonstrating activities such as the inhibition of key signaling pathways and modulation of proteins involved in cancer cell survival.[2][3][4]
The primary application of building blocks like this compound is in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).[5][6] This innovative therapeutic strategy aims to eliminate disease-causing proteins from the cell entirely, rather than just inhibiting their function.[5] This approach offers the potential to target proteins that have been traditionally considered "undruggable" and to overcome mechanisms of drug resistance.[7][8]
The Role in Targeted Protein Degradation (TPD)
Targeted protein degradation is a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively destroy target proteins.[5] PROTACs are bifunctional molecules that facilitate this process. They consist of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC mediates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[7]
This compound can be chemically modified to serve as a precursor to the POI-binding ligand in a PROTAC. Its cyanopyridine core can be elaborated through various synthetic reactions to create a molecule with high affinity and selectivity for a specific cancer-associated protein.
Caption: Mechanism of a PROTAC derived from a building block.
Potential Cellular Targets and Signaling Pathways
While specific targets for derivatives of this compound must be empirically determined, the broader class of cyanopyridine compounds has been shown to modulate several key pathways in cancer:
-
STAT3 Pathway: Some 2-amino-3-cyanopyridine derivatives have been found to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation, survival, and migration.[2][9]
-
Pim-1 Kinase: This serine/threonine kinase is overexpressed in many cancers and is associated with promoting cell survival and proliferation. Certain 3-cyanopyridine compounds have shown inhibitory activity against Pim-1.[3]
-
Survivin: As a member of the inhibitor of apoptosis (IAP) family, survivin is an attractive target for cancer therapy. Novel 3-cyanopyridines have been developed as survivin modulators, leading to apoptosis.[4]
-
Receptor Tyrosine Kinases (RTKs): Dual inhibitors of VEGFR-2 and HER-2 have been developed from cyanopyridone scaffolds, indicating the potential to target angiogenesis and cell proliferation simultaneously.[10]
Caption: Inhibition of the STAT3 signaling pathway.
Data Presentation
Quantitative data from in vitro and in vivo studies should be summarized in clear, concise tables. The following tables are provided as templates with illustrative data .
Table 1: In Vitro Cytotoxicity of a Hypothetical Derivative (Compound-CNP1)
| Cancer Cell Line | Tissue of Origin | Compound-CNP1 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| HCT-116 | Colon Carcinoma | 10.5 ± 1.2 | 0.9 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 | 1.1 ± 0.2 |
| PC-3 | Prostate Carcinoma | 21.8 ± 3.5 | 2.3 ± 0.4 |
| A549 | Lung Carcinoma | 18.4 ± 2.9 | 1.5 ± 0.3 |
Note: IC₅₀ values represent the mean ± standard deviation from three independent experiments.
Table 2: In Vivo Efficacy of Compound-CNP1 in a HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 180 | 0 |
| Compound-CNP1 | 25 | 816 ± 110 | 47 |
| Compound-CNP1 | 50 | 493 ± 95 | 68 |
Note: Data are presented as mean ± standard error of the mean (n=8 mice per group).
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a novel anticancer agent derived from this compound.
Protocol 1: General Synthesis of a 2-Amino-3-cyanopyridine Derivative
This protocol is a conceptual example based on one-pot synthesis methods.[1]
-
Reaction Setup: In a microwave-safe vessel, combine an appropriate aromatic aldehyde (1 mmol), a ketone (1 mmol, potentially derived from this compound), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.
-
Workup: After cooling, add 10 mL of ethanol to the reaction mixture and stir. The product will often precipitate.
-
Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 2-amino-3-cyanopyridine derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for determining the cytotoxic effects of a compound on cancer cell lines.[11][12]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[12]
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in an animal model.[13] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., HCT-116) in 100 µL of PBS/Matrigel solution into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size of approximately 100-150 mm³.
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, test compound at two dose levels).
-
Treatment Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TACkling Cancer by Targeting Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Case studies of PROTACs synthesized with "Methyl 2-(3-cyanopyridin-4-YL)acetate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
This document provides a detailed case study of PROTACs developed to target p38α, a mitogen-activated protein kinase implicated in cancer and inflammatory diseases.[2] While the synthesis of these specific p38α PROTACs may not explicitly involve "Methyl 2-(3-cyanopyridin-4-yl)acetate," the principles and protocols outlined here serve as a comprehensive guide for researchers working on the synthesis and evaluation of PROTACs.
Mechanism of Action: p38α PROTAC
The PROTAC molecule facilitates the formation of a ternary complex between the p38α protein and an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of p38α. The resulting polyubiquitinated p38α is then recognized and degraded by the 26S proteasome.
Case Study: VHL-based p38α PROTACs
This section details the synthesis and biological evaluation of a series of VHL-based PROTACs designed to target p38α for degradation. These PROTACs utilize a known p38α inhibitor linked to a VHL ligand.[1]
Quantitative Data Summary
The following tables summarize the biological activity of representative p38α PROTACs.
Table 1: In vitro Degradation of p38α
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NR-11c | MDA-MB-231 | ~50 | >90 | [1] |
| NR-11c | T47D | ~100 | >90 | [1] |
| NR-11c | BBL358 | ~50 | >90 | [1] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Kinase Selectivity
| Compound | Target | Degradation | Non-Target Kinases | Degradation | Reference |
| NR-11c | p38α | Yes | p38β, other related kinases | No | [1] |
Experimental Protocols
The synthesis of these PROTACs involves a multi-step process, including the preparation of the p38α inhibitor, the VHL ligand, a linker, and their subsequent conjugation. The following diagram illustrates a general workflow.
Protocol: Western Blotting for p38α Degradation
-
Cell Culture and Treatment:
-
Plate mammalian cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the p38α PROTAC or DMSO as a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p38α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the p38α PROTAC for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathway Perturbation
Degradation of p38α by a PROTAC is expected to impact downstream signaling pathways regulated by this kinase. The p38α MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis.
Conclusion
This document provides a framework for the synthesis and evaluation of PROTACs, using p38α-targeting molecules as a case study. The provided protocols and diagrams are intended to be a valuable resource for researchers in the field of targeted protein degradation. While the specific starting material "this compound" was not explicitly identified in the synthesis of the presented p38α PROTACs, the modular nature of PROTAC synthesis allows for the incorporation of diverse chemical building blocks. Researchers are encouraged to adapt these protocols for their specific target proteins and chemical scaffolds.
References
Troubleshooting & Optimization
"Methyl 2-(3-cyanopyridin-4-YL)acetate" stability under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of Methyl 2-(3-cyanopyridin-4-yl)acetate under acidic and basic conditions. The following information offers troubleshooting advice, frequently asked questions, and standardized protocols to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound under acidic and basic conditions?
A1: The primary stability concerns for this molecule revolve around the hydrolysis of its two key functional groups: the methyl ester and the cyano group. Under acidic or basic conditions, the ester can hydrolyze to a carboxylic acid, and the cyano group can hydrolyze to a carboxamide or further to a carboxylic acid. The pyridine ring itself is generally stable but the substituents will influence its reactivity.
Q2: I am observing rapid degradation of my compound in both acidic and basic solutions. What could be the cause?
A2: Rapid degradation is likely due to the lability of the methyl ester group, which is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Pyridine derivatives can also be unstable in alkaline mediums[1]. Elevated temperatures will also accelerate this process. Consider performing your initial stability studies at a lower temperature to control the degradation rate.
Q3: My analytical method (e.g., HPLC) shows a decrease in the parent peak, but no new peaks are appearing. What is happening?
A3: This phenomenon, often referred to as "mass balance" issues, can occur for several reasons:
-
The degradation products may not be UV-active at the wavelength you are monitoring.
-
The degradation products might be highly polar and not retained on your reversed-phase HPLC column.
-
The compound may be degrading into gaseous products or precipitating out of solution.
-
The degradation products may be adsorbing to the surfaces of your vials. Consider using Teflon or other low-binding materials[2].
It is recommended to use a mass spectrometer (LC-MS) to track potential degradation products that are not visible by UV detection[2].
Q4: How do I choose the appropriate pH conditions for my stability study?
A4: For early-stage drug discovery, it is advisable to test a range of pH values to understand the compound's full stability profile. A common approach is to use buffers at acidic (e.g., pH 1-2), neutral (e.g., pH 7.4), and basic (e.g., pH 9-10) conditions[2]. The choice of buffer is also important; for example, acetate buffers can be used for pH 4-6 and glycine buffers for pH 8-11[2].
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results between replicate experiments. | Inaccurate pH of the buffer; temperature fluctuations; variability in sample preparation. | Calibrate the pH meter before preparing buffers. Use a calibrated incubator or water bath. Ensure precise and consistent pipetting and dilutions. |
| The degradation rate is too fast to measure accurately. | The stress conditions (temperature or pH) are too harsh. | Reduce the temperature of the incubation. Use a less extreme pH (e.g., pH 3 instead of pH 1, or pH 8 instead of pH 10). |
| No degradation is observed even under harsh conditions. | The compound is highly stable under the tested conditions. The analytical method is not sensitive enough to detect small changes. | Extend the duration of the study. Increase the temperature in 10°C increments[3][4]. Validate your analytical method to ensure it is stability-indicating. |
| Peak shape of the parent compound is poor in HPLC analysis. | The pH of the mobile phase is inappropriate for the analyte; column degradation. | Adjust the mobile phase pH to ensure the compound is in a single ionic state. Use a fresh HPLC column. |
Experimental Protocols
A generalized protocol for assessing the chemical stability of a compound like this compound is provided below. This protocol is based on established guidelines for forced degradation studies[5][6][7].
Objective: To determine the rate of degradation of this compound under defined acidic and basic conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Phosphate, acetate, or glycine buffers
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated pH meter and temperature-controlled incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1-10 mg/mL.
-
Reaction Solution Preparation:
-
Acidic Condition: Dilute the stock solution with a pre-heated acidic solution (e.g., 0.1 M HCl or a pH 4 acetate buffer) to a final concentration of approximately 10-50 µg/mL.
-
Basic Condition: Dilute the stock solution with a pre-heated basic solution (e.g., 0.1 M NaOH or a pH 9 glycine buffer) to a final concentration of approximately 10-50 µg/mL.
-
Control: Prepare a similar dilution in a neutral buffer (e.g., pH 7.4 PBS) or the initial dilution solvent.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 37°C or 50°C).
-
Time-Point Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately quench the reaction by neutralizing the aliquot (if in strong acid or base) and/or diluting it with the mobile phase to stop further degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the remaining concentration of the parent compound versus time. The slope of this line will give the first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693/k.
Table 1: Summary of Typical Stress Conditions for Forced Degradation Studies
| Condition | Reagent/Parameter | Typical Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 24 hours to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 24 hours to 7 days |
| Oxidation | 3-30% H₂O₂ | 24 hours to 7 days |
| Thermal | 50°C, 60°C, or higher | 24 hours to 14 days |
| Photostability | ICH Q1B conditions | As per guidelines |
Note: The severity of conditions and duration should be adjusted based on the observed stability of the compound.
Predicted Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are predicted under hydrolytic stress:
-
Ester Hydrolysis: The methyl ester is likely to be the most labile group, hydrolyzing to the corresponding carboxylic acid, 2-(3-cyanopyridin-4-yl)acetic acid, under both acidic and basic conditions.
-
Nitrile Hydrolysis: The cyano group can undergo hydrolysis to form a carboxamide intermediate, Methyl 2-(3-carbamoylpyridin-4-yl)acetate. This can be followed by further hydrolysis of the amide to a carboxylic acid, or hydrolysis of the ester group.
-
Combined Hydrolysis: It is possible for both the ester and the cyano group to hydrolyze, leading to 4-(carboxymethyl)nicotinamide or 4-(carboxymethyl)nicotinic acid.
Visualizations
Caption: Workflow for assessing the stability of a compound.
Caption: Troubleshooting logic for stability experiments.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. onyxipca.com [onyxipca.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
"Methyl 2-(3-cyanopyridin-4-YL)acetate" solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Methyl 2-(3-cyanopyridin-4-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
While extensive public data on the solubility of this compound is limited, the following information is available:
| Property | Value |
| Molecular Formula | C9H8N2O2[1] |
| Molecular Weight | 176.17 g/mol [1] |
| CAS Number | 124870-33-3[1] |
Note: The solubility of a compound is not always readily available and often needs to be determined experimentally.
Q2: My this compound is not dissolving in my desired aqueous buffer. What are the initial troubleshooting steps?
When encountering solubility issues, consider the following initial steps:
-
Visual Inspection: Examine the solution under a microscope to confirm the presence of a precipitate.[2]
-
Concentration Reduction: The simplest approach is to decrease the final concentration of the compound.[3]
-
Solvent Polarity: Rapid changes in solvent polarity when diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer can cause precipitation. Try adding the stock solution dropwise while gently vortexing or stirring.[2]
-
Temperature: Pre-warming the aqueous solution to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[2]
Q3: What are some common strategies to enhance the solubility of poorly soluble compounds like this compound?
Several methods can be employed to improve the solubility of poorly water-soluble drugs.[4][5][6] These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.[5][6]
-
Co-solvents: Using a mixture of solvents can increase the solubility of hydrophobic compounds.[5][7] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.[6][8]
-
Q4: Can I use a solution with a visible precipitate in my experiment?
No, it is highly discouraged to use a solution with a visible precipitate. The presence of solid particles means the actual concentration of the dissolved compound is lower than intended and unknown, which will lead to inaccurate and unreliable experimental results.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
| Potential Cause | Recommended Solution |
| Concentration exceeds solubility limit | Decrease the final concentration of the compound.[2][3] |
| Rapid solvent polarity shift | Add the stock solution dropwise while gently stirring or vortexing the aqueous solution.[2] Perform serial dilutions instead of a single large dilution.[2] |
| Compound has low kinetic solubility | Increase the mixing energy upon dilution through vortexing or rapid pipetting to help keep the compound in solution for a longer period.[3] |
Issue 2: Precipitation Over Time During Incubation
| Potential Cause | Recommended Solution |
| Temperature shift affecting solubility | Pre-warm the experimental medium to the incubation temperature (e.g., 37°C) before adding the compound. Ensure the incubator maintains a stable temperature.[2] |
| pH shift in the medium | Ensure the medium is adequately buffered for the experimental conditions (e.g., CO2 concentration in an incubator).[2] |
| Interaction with media components | Test the compound's solubility and stability in a simpler buffer (e.g., PBS) to determine if specific media components are causing precipitation.[2] |
| Compound instability | Assess the stability of the compound in the assay buffer over the time course of the experiment. If degradation occurs, consider shorter incubation times.[3] |
Issue 3: Stock Solution Issues
| Potential Cause | Recommended Solution |
| Precipitation after freeze-thaw cycles | Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[2] |
| Water absorption by DMSO stock | Use anhydrous DMSO to prepare stock solutions and store them in tightly sealed containers to prevent water absorption, which can decrease compound solubility.[2] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the equilibrium solubility of a compound.[9]
Materials:
-
This compound
-
Selected solvent (e.g., water, PBS, relevant buffer)
-
Scintillation vials or other suitable containers
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent to create a suspension.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, separate the undissolved solid from the solution by centrifugation.
-
Carefully collect the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method.
Protocol 2: Co-solvent Solubility Enhancement
This protocol outlines how to investigate the effect of a co-solvent on the solubility of your compound.
Materials:
-
This compound
-
Primary solvent (e.g., water)
-
Co-solvent (e.g., ethanol, DMSO, PEG 400)
-
Materials from Protocol 1
Procedure:
-
Prepare a series of solvent systems with varying percentages of the co-solvent in the primary solvent (e.g., 10%, 20%, 30% ethanol in water).
-
For each solvent system, perform the shake-flask solubility determination as described in Protocol 1.
-
Analyze the solubility of this compound in each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent percentage to determine the optimal concentration for your experiment.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Overview of solubility enhancement strategies.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PROTAC Synthesis with Methyl 2-(3-cyanopyridin-4-YL)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of PROTACs utilizing "Methyl 2-(3-cyanopyridin-4-YL)acetate" as a key building block for a novel protein of interest (POI) ligand.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of a PROTAC, starting from the hydrolysis of "this compound" to the final coupling step.
Scenario 1: Incomplete Hydrolysis of this compound
| Question | Potential Cause | Recommended Action |
| Why is the hydrolysis of the methyl ester to the corresponding carboxylic acid not going to completion? | Insufficient Hydrolysis Reagent: The amount of base (e.g., LiOH, NaOH) may not be sufficient to drive the reaction to completion. | - Increase the molar excess of the base (e.g., from 1.5 eq to 3.0 eq).- Monitor the reaction closely by TLC or LC-MS to ensure the disappearance of the starting material. |
| Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. | - Extend the reaction time and monitor progress at regular intervals.- Gently warm the reaction mixture (e.g., to 40 °C) if the reaction is sluggish at room temperature. | |
| Solvent System: The choice of solvent may not be optimal for the solubility of both the substrate and the hydrolysis reagent. | - Ensure a co-solvent system (e.g., THF/water or Dioxane/water) is used to facilitate the reaction between the organic substrate and the aqueous base. |
Scenario 2: Low Yield in Amide Coupling of the Carboxylic Acid with the Linker
| Question | Potential Cause | Recommended Action |
| What are the reasons for a low yield in the amide coupling step between the hydrolyzed cyanopyridine derivative and the amine-terminated linker? | Inefficient Coupling Reagents: The chosen coupling reagent may not be potent enough for this specific substrate. | - Utilize more efficient coupling reagents such as HATU, HBTU, or COMU, which are known to be effective for challenging amide bond formations.[1] |
| Steric Hindrance: The reactive sites on the cyanopyridine derivative or the linker may be sterically hindered. | - If possible, consider a linker with a longer chain to reduce steric clash.- Optimize the reaction temperature; sometimes a slight increase can overcome steric barriers. | |
| Reaction Conditions: The presence of moisture can deactivate the coupling reagents and hydrolyze the activated ester intermediate. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. | |
| Purity of Reactants: Impurities in the starting materials can interfere with the reaction. | - Confirm the purity of both the carboxylic acid and the linker using techniques like NMR and LC-MS before proceeding with the coupling reaction. |
Scenario 3: Difficulty in Purifying the Final PROTAC Product
| Question | Potential Cause | Recommended Action |
| Why is the final PROTAC molecule showing multiple peaks on HPLC, making purification difficult? | Presence of Unreacted Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to a complex mixture. | - Optimize the reaction conditions of the final coupling step to drive it to completion.- Perform an aqueous work-up to remove water-soluble impurities before chromatography. |
| Degradation of the PROTAC: The PROTAC molecule may be unstable under the purification conditions. | - Use a buffered mobile phase for HPLC to maintain a stable pH.- Avoid prolonged exposure to strong acids or bases during work-up and purification. | |
| Aggregation of the PROTAC: PROTACs, being large molecules, can sometimes aggregate. | - Adjust the concentration of the sample injected onto the HPLC column.- Modify the mobile phase composition, for example, by increasing the organic solvent content. |
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical role of "this compound" in PROTAC synthesis?
A1: In this context, "this compound" is proposed as a precursor for a novel warhead that targets a hypothetical Protein of Interest (POI). The cyanopyridine scaffold is a common motif in medicinal chemistry and can be functionalized to bind to a specific protein target. The methyl ester provides a handle for conjugation to a linker after hydrolysis to a carboxylic acid.
Q2: Are there any known stability issues with the cyanopyridine moiety during PROTAC synthesis?
A2: The cyano group is generally stable under standard amide coupling and purification conditions. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, which would convert it to a carboxylic acid or amide. It is advisable to use mild reaction conditions and to monitor for any potential side reactions involving the cyano group by LC-MS.
Q3: Can the nitrogen atom in the pyridine ring interfere with coupling reactions?
A3: Yes, the basicity of the pyridine nitrogen can sometimes interfere with certain coupling reactions by quenching reagents or acting as a competing nucleophile. In amide coupling reactions, the use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is recommended to avoid this issue. For palladium-catalyzed cross-coupling reactions, the pyridine nitrogen can coordinate to the metal center, potentially inhibiting catalysis. In such cases, the choice of ligand and reaction conditions is crucial.
Q4: How can I monitor the progress of the reactions involving "this compound" derivatives?
A4: The progress of the reactions can be effectively monitored using Thin Layer Chromatography (TLC) for a quick qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for more accurate monitoring of the consumption of starting materials and the formation of the desired product.
Quantitative Data
The following tables provide representative data for the key steps in the hypothetical synthesis of a PROTAC using "this compound". Yields are indicative and can vary based on the specific linker and E3 ligase ligand used.
Table 1: Hydrolysis of this compound
| Entry | Base (eq) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | LiOH (1.5) | THF/H₂O (1:1) | 2 | 25 | 85 |
| 2 | LiOH (3.0) | THF/H₂O (1:1) | 2 | 25 | >95 |
| 3 | NaOH (2.0) | Dioxane/H₂O (2:1) | 4 | 25 | 92 |
| 4 | LiOH (3.0) | THF/H₂O (1:1) | 1 | 40 | >95 |
Table 2: Amide Coupling of 2-(3-cyanopyridin-4-YL)acetic acid with an Amine-Linker
| Entry | Coupling Reagent (eq) | Base (eq) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | HATU (1.2) | DIPEA (2.0) | DMF | 4 | 25 | 78 |
| 2 | HBTU (1.2) | DIPEA (2.0) | DMF | 6 | 25 | 72 |
| 3 | COMU (1.2) | DIPEA (2.0) | DMF | 3 | 25 | 85 |
| 4 | EDC/HOBt (1.5/1.5) | DIPEA (2.0) | DCM | 12 | 25 | 65 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).
-
Add lithium hydroxide (LiOH, 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the carboxylic acid product.
Protocol 2: Amide Coupling with an Amine-Terminated Linker
-
To a solution of 2-(3-cyanopyridin-4-YL)acetic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add the amine-terminated linker (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.
-
Add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq) to the reaction mixture and stir at room temperature.[1]
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired warhead-linker conjugate.
Visualizations
Caption: Hypothetical workflow for PROTAC synthesis.
Caption: Troubleshooting low amide coupling yields.
References
"Methyl 2-(3-cyanopyridin-4-YL)acetate" linker length optimization for ternary complex formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of linker length for efficient ternary complex formation in the context of Proteolysis Targeting Chimeras (PROTACs). The following information uses "Methyl 2-(3-cyanopyridin-4-YL)acetate" as a hypothetical building block for a PROTAC linker to illustrate key concepts and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target Protein of Interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] It is not merely a spacer but actively influences the PROTAC's efficacy.[2] The linker's length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[3]
Q2: How does linker length impact the formation of the ternary complex and subsequent protein degradation?
A2: The length of the linker is a critical parameter. If a linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[3] Conversely, a linker that is too long may result in an unstable or non-productive ternary complex, failing to bring the two proteins into the correct proximity for efficient ubiquitin transfer.[3] Therefore, an optimal linker length is crucial for maximizing the stability and productivity of the ternary complex, which often translates to more potent protein degradation.
Q3: What is the "hook effect" and how does it relate to linker optimization?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in ternary complex formation and, consequently, reduced target protein degradation.[4] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex.[4] A well-designed linker can enhance the cooperativity of ternary complex formation, which can help mitigate the hook effect.[4]
Q4: My PROTAC with a novel linker, such as one derived from "this compound," shows good binary binding to both the target and the E3 ligase, but I don't observe ternary complex formation. What could be the issue?
A4: This is a common challenge. Several factors could be at play:
-
Incorrect Linker Length or Rigidity: The current linker may not provide the optimal distance or orientation for the two proteins to interact favorably. The rigidity of the cyanopyridine moiety might be preventing a productive conformation.
-
Negative Cooperativity: The binding of one protein to the PROTAC might be sterically hindering the binding of the second protein.
-
Steric Clash: The linker itself or the way it is attached to the ligands could be causing a physical clash between the target protein and the E3 ligase.
Q5: How can I systematically optimize the linker length for my PROTAC?
A5: A systematic approach involves synthesizing a library of PROTACs with varying linker lengths.[5] For example, if you are using a PEG-based linker, you can synthesize versions with different numbers of PEG units (e.g., PEG3, PEG4, PEG5).[4] These variants can then be tested in biochemical and cellular assays to determine the optimal length for ternary complex formation and protein degradation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no ternary complex formation despite good binary binding | 1. Suboptimal linker length or flexibility. 2. Steric hindrance between the target protein and E3 ligase.[6] 3. Negative cooperativity. | 1. Synthesize a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG units or alkyl chains). 2. Alter the attachment point of the linker on one or both ligands.[7] 3. Introduce more flexible or rigid elements into the linker to explore different conformational spaces.[1] |
| "Hook effect" observed at high PROTAC concentrations in biophysical assays | Formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) is outcompeting the formation of the productive ternary complex.[4] | 1. This is an inherent property of many PROTACs. Focus on the optimal concentration range in your experiments. 2. A well-designed linker that promotes high cooperativity can sometimes lessen the hook effect.[4] |
| Poor correlation between ternary complex stability and cellular degradation | 1. Poor cell permeability of the PROTAC. 2. The PROTAC is a substrate for efflux pumps. 3. Low expression levels of the recruited E3 ligase in the cell line.[6] | 1. Modify the linker to improve physicochemical properties (e.g., balance hydrophilicity and lipophilicity).[8] 2. Test for efflux pump liability and consider co-dosing with an efflux pump inhibitor as a tool compound. 3. Verify the expression of the E3 ligase in your cell model via Western Blot or qPCR. |
| Difficulty in synthesizing or purifying the PROTAC with the desired linker | 1. Low coupling efficiency in the synthetic steps.[6] 2. Steric hindrance during the conjugation of the linker to the ligands.[9] 3. The final PROTAC is difficult to purify due to its physicochemical properties (e.g., stickiness of PEG linkers). | 1. Use more efficient coupling reagents (e.g., HATU, HOBt).[6] 2. Perform the synthesis under anhydrous conditions to prevent hydrolysis of activated esters.[6] 3. Optimize the purification method (e.g., use a high-resolution column for preparative HPLC, optimize the solvent gradient).[6] |
Quantitative Data Summary
The following tables provide illustrative data on how linker length can impact ternary complex formation and protein degradation, based on a hypothetical series of PROTACs targeting BRD4 and recruiting the VHL E3 ligase.
Table 1: Biophysical Characterization of Ternary Complex Formation
| PROTAC Linker | Binary Binding to BRD4 (KD, nM) | Binary Binding to VHL (KD, nM) | Ternary Complex with BRD4 and VHL (KD, nM) | Cooperativity (α) |
| Alkyl C4 | 25 | 150 | 50 | 3 |
| Alkyl C6 | 23 | 145 | 15 | 9.7 |
| Alkyl C8 | 26 | 155 | 20 | 7.8 |
| Alkyl C10 | 24 | 148 | 80 | 1.85 |
Note: Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC for one partner to the KD of the ternary complex formation with the second partner present.
Table 2: Cellular Degradation of BRD4
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| Alkyl C4 | 120 | 75 |
| Alkyl C6 | 20 | >95 |
| Alkyl C8 | 45 | 90 |
| Alkyl C10 | 250 | 60 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To determine the binding affinities and kinetics of binary and ternary complex formation.
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
-
-
Binary Interaction Analysis (PROTAC to Target Protein):
-
Immobilize the target protein (e.g., BRD4) and repeat the process described in step 2.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the sensorgrams to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the K_D of the binary interaction by the K_D of the ternary complex formation.
Protocol 2: Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Workflow for PROTAC linker length optimization.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Steric Hindrance in "Methyl 2-(3-cyanopyridin-4-YL)acetate" Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during coupling reactions with "Methyl 2-(3-cyanopyridin-4-YL)acetate," focusing specifically on overcoming issues related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving "this compound" prone to steric hindrance issues?
A1: The steric hindrance in coupling reactions involving "this compound" arises from the substitution pattern on the pyridine ring. The presence of the cyano group at the 3-position and the methyl acetate group at the 4-position creates a sterically congested environment around the reaction center. This congestion can impede the approach of the catalyst and the coupling partner, thereby slowing down or inhibiting the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Q2: My Suzuki-Miyaura coupling reaction with "this compound" is resulting in low to no yield. What are the initial troubleshooting steps?
A2: Low yields in Suzuki-Miyaura couplings with this substrate are common due to steric hindrance and potential catalyst inhibition by the pyridine nitrogen. Here is a logical workflow to address this issue:
A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Q3: Which palladium catalysts and ligands are recommended for coupling reactions with sterically hindered 3,4-disubstituted pyridines?
A3: For sterically hindered substrates like "this compound," the choice of ligand is critical. Standard ligands such as PPh₃ are often ineffective. It is recommended to use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species that can more readily undergo oxidative addition with the hindered pyridine halide. They also accelerate the reductive elimination step. For particularly challenging couplings, specialized ligands developed for sterically demanding substrates may be necessary.
Q4: How does the cyano group at the 3-position influence the coupling reaction?
A4: The electron-withdrawing nature of the cyano group can be beneficial, as it can activate the pyridine ring towards oxidative addition. However, the nitrogen atom of the cyano group can also potentially coordinate to the metal center of the catalyst, leading to catalyst inhibition or the formation of inactive species. This, combined with the steric bulk of the adjacent methyl acetate group, presents a unique challenge. Careful selection of ligands that can minimize these unproductive interactions is crucial.
Q5: Can you provide a general starting point for a Buchwald-Hartwig amination with a 4-halo-3-cyanopyridine derivative?
A5: Yes, a good starting point for a Buchwald-Hartwig amination would be to use a palladium precatalyst with a bulky biarylphosphine ligand. The use of a non-nucleophilic, sterically hindered base is also critical to prevent side reactions.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Problem 1: Low Yield in Suzuki-Miyaura Coupling
Possible Causes:
-
Inefficient Oxidative Addition: The steric hindrance around the C4 position of the pyridine ring can slow down the oxidative addition of the palladium catalyst.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, reducing its catalytic activity.
-
Slow Reductive Elimination: The steric bulk of both coupling partners can make the final bond-forming step difficult.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner may be unstable under the reaction conditions.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle with sterically hindered substrates. |
| Base | Employ weaker bases like K₃PO₄ or Cs₂CO₃. | Stronger bases can lead to side reactions and decomposition of the substrate or catalyst. |
| Solvent | Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF are generally effective. | The choice of solvent can influence catalyst solubility and reactivity. |
| Temperature | Gradually increase the reaction temperature, typically in the range of 80-120 °C. | Higher temperatures can overcome the activation energy barrier for sterically hindered substrates, but monitor for potential decomposition. |
| Boronic Acid | Consider using boronic acid pinacol esters (Bpin) instead of boronic acids. | Boronic esters often exhibit greater stability and can lead to more reproducible results. |
Problem 2: Catalyst Decomposition or Formation of Palladium Black
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can lead to the decomposition of the palladium catalyst, especially with prolonged reaction times.
-
Inappropriate Ligand: The ligand may not be robust enough to stabilize the palladium catalyst throughout the entire catalytic cycle.
-
Presence of Impurities: Impurities in the starting materials or solvent can poison the catalyst.
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Optimize for the lowest effective temperature. | This minimizes thermal decomposition of the catalyst. |
| Ligand | Use more robust ligands, such as those from later generations of Buchwald ligands or NHCs. | These are designed for higher stability and turnover numbers. |
| Reagent Purity | Ensure all starting materials and solvents are of high purity and are properly degassed. | This prevents catalyst poisoning and ensures an inert reaction atmosphere. |
| Catalyst Loading | While counterintuitive, sometimes a slightly higher catalyst loading can compensate for slow decomposition. | This should be a last resort after other parameters have been optimized. |
Experimental Protocols
Below are representative, detailed methodologies for common coupling reactions that can be adapted for "this compound". Note: These are general protocols and may require optimization for the specific substrate.
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the 4-halo-3-cyanopyridine substrate (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M).
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere, add the 4-halo-3-cyanopyridine substrate (1.0 equiv), the amine (1.1-1.3 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or DME, to achieve a concentration of ~0.1-0.2 M).
-
Reaction Execution: Stir the mixture at the optimized temperature (often between 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by chromatography.
Visualized Workflows and Relationships
Catalytic Cycle for Suzuki-Miyaura Coupling
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Decision Tree for Ligand Selection in Sterically Hindered Couplings
A decision-making guide for ligand selection based on the type of coupling reaction.
Validation & Comparative
Purity Under the Microscope: A Comparative Guide to HPLC and LC-MS Analysis of Methyl 2-(3-cyanopyridin-4-YL)acetate
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of Methyl 2-(3-cyanopyridin-4-YL)acetate, a key building block in the synthesis of various pharmaceutical compounds. We present supporting experimental data, detailed protocols, and a comparative analysis of these two powerful analytical techniques.
At a Glance: HPLC vs. LC-MS for Purity Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for routine purity assessments, offering excellent quantitative capabilities. On the other hand, Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and specificity, enabling the identification and quantification of impurities even at trace levels, making it an indispensable tool for in-depth impurity profiling and structural elucidation.
| Feature | HPLC with UV Detection | LC-MS |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation by chromatography, with detection by mass-to-charge ratio. |
| Primary Use | Quantitative analysis of the main compound and known impurities. | Identification and quantification of known and unknown impurities, structural elucidation. |
| Sensitivity | Good (typically µg/mL to ng/mL). | Excellent (typically ng/mL to pg/mL). |
| Specificity | Moderate; co-eluting impurities can interfere with quantification. | High; provides mass information for unambiguous peak identification. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | High; suitable for routine quality control. | Lower to moderate; can be more time-consuming for complex samples. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general isocratic HPLC method that can be optimized for the analysis of this compound. A similar approach has been successfully applied for the analysis of related compounds like methyl 2-cyano-4-pyridinecarboxylate.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (based on the UV absorbance of the pyridine ring system).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase to obtain a 1 mg/mL solution.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method provides a framework for the sensitive detection and identification of this compound and its potential impurities. LC-MS is particularly valuable for impurity profiling in drug development.[2]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
-
LC Conditions: The same HPLC conditions as described above can be used.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode (e.g., m/z 100-500) for initial screening and identification of unknown impurities. For targeted quantification, Multiple Reaction Monitoring (MRM) can be employed.[3][4]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Data Presentation: A Comparative Overview
| Parameter | HPLC Result | LC-MS Result |
| Retention Time of Main Peak | ~5.2 min | ~5.2 min |
| Purity of Main Compound | 99.5% (by area normalization) | >99.5% (by TIC) |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~15 ng/mL |
| Identified Impurities | Two minor peaks at ~3.8 min and ~6.1 min (unidentified) | Impurity at 3.8 min identified as a potential starting material; Impurity at 6.1 min identified as a potential dimer by-product based on its mass. |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound using both HPLC and LC-MS techniques.
Caption: Analytical workflow for purity validation.
Comparative Logic: HPLC vs. LC-MS
This diagram illustrates the decision-making process for choosing between HPLC and LC-MS for the analysis of this compound based on the analytical requirements.
Caption: Decision tree for analytical method selection.
Conclusion
Both HPLC and LC-MS are powerful techniques for assessing the purity of this compound. The choice between them depends on the specific requirements of the analysis. For routine quality control where the primary goal is to quantify the main component and known impurities, HPLC with UV detection is a reliable and cost-effective solution. However, for comprehensive impurity profiling, identification of unknown degradation products, and quantification of trace-level impurities, the superior sensitivity and specificity of LC-MS are essential. A combined approach, utilizing HPLC for routine analysis and LC-MS for in-depth characterization, provides a robust strategy for ensuring the quality and safety of this important pharmaceutical intermediate.
References
- 1. High performance liquid chromatography (HPLC) purity detection method for completely separating 2-cyano-4-pyridine carboxylic acid methyl ester from major impurities of 2-cyano-4-pyridine carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 2. ojs.chimia.ch [ojs.chimia.ch]
- 3. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
The Untapped Potential of Cyanopyridine Moieties in PROTAC Design: A Comparative Guide
While specific structure-activity relationship (SAR) data for "Methyl 2-(3-cyanopyridin-4-YL)acetate" in Proteolysis Targeting Chimeras (PROTACs) remains to be publicly detailed, its availability as a "Protein Degrader Building Block" hints at its potential utility in this rapidly evolving field. This guide will delve into the established principles of PROTAC design, focusing on the critical role of the linker and warhead, using the well-studied target BRD4 as a comparative framework. This analysis will provide researchers, scientists, and drug development professionals with a robust understanding of the key considerations for designing novel and effective protein degraders.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate target proteins. They consist of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.
The Pivotal Role of the Linker in PROTAC Efficacy
The composition, length, and attachment points of the linker profoundly influence a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. Different linker types, such as polyethylene glycol (PEG), alkyl chains, and more rigid heterocyclic structures, can significantly impact the orientation of the POI and E3 ligase, thereby affecting the cooperativity of ternary complex formation.
For instance, studies on BRD4 degraders have demonstrated that variations in linker length and composition can dramatically alter degradation potency (DC50) and maximal degradation (Dmax). A well-designed linker facilitates productive protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination.
Comparative Analysis of Linker Strategies for BRD4 Degraders
To illustrate the impact of linker design, the following table summarizes data for representative BRD4 PROTACs with different linker architectures.
| PROTAC | Warhead | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | JQ1 | Pomalidomide | PEG | 8 | >95 | Winter et al., Science, 2015 |
| ARV-825 | OTX015 | Pomalidomide | PEG/Alkyl | <1 | >90 | Lu et al., Chem. Biol., 2015 |
| MZ1 | JQ1 | VHL Ligand | Alkyl | 25 | ~90 | Zengerle et al., ACS Chem. Biol., 2015 |
| Compound X (Hypothetical) | JQ1 | Pomalidomide | Cyanopyridine-based | Not Available | Not Available | - |
Note: This table is a simplified representation. DC50 and Dmax values can vary depending on the cell line and experimental conditions.
The data highlights that both PEG and alkyl linkers can yield potent BRD4 degraders. The optimal linker is highly dependent on the specific warhead and E3 ligase ligand combination. While no direct data exists for a cyanopyridine-based linker like one derived from "this compound," its rigid structure could offer advantages in pre-organizing the PROTAC for optimal ternary complex formation, potentially leading to improved potency and selectivity.
Visualizing PROTAC Mechanism of Action and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC mechanism and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized experimental workflow for assessing PROTAC activity.
Experimental Protocols
To ensure reproducibility and enable objective comparisons, detailed experimental protocols are essential. Below are generalized methodologies for key assays used in PROTAC characterization.
Ternary Complex Formation Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
-
Principle: This assay measures the energy transfer between a donor fluorophore conjugated to one protein (e.g., POI) and an acceptor fluorophore on the other (e.g., E3 ligase) when brought into proximity by the PROTAC.
-
Procedure:
-
Label the POI and E3 ligase with appropriate TR-FRET donor and acceptor pairs (e.g., terbium and fluorescein).
-
In a microplate, incubate the labeled proteins with a serial dilution of the PROTAC.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
Calculate the TR-FRET ratio, which is proportional to the extent of ternary complex formation.
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics and affinity of the binary and ternary complexes.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of molecules.
-
Procedure:
-
Immobilize either the POI or the E3 ligase onto the sensor chip.
-
Flow a solution of the PROTAC over the chip to measure the binary interaction.
-
To measure the ternary complex formation, pre-incubate the PROTAC with the non-immobilized protein and flow the mixture over the chip.
-
Analyze the sensorgrams to determine association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Protein Degradation Assays
1. Western Blotting
-
Objective: To quantify the reduction in cellular POI levels following PROTAC treatment.
-
Procedure:
-
Treat cells with varying concentrations of the PROTAC for a specified time course.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
2. In-Cell Western / High-Content Imaging
-
Objective: To provide a higher-throughput method for quantifying protein degradation in a plate-based format.
-
Procedure:
-
Seed cells in a multi-well plate and treat with the PROTAC.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the POI and a fluorescently labeled secondary antibody.
-
Use a plate reader or high-content imager to quantify the fluorescence intensity, which correlates with the protein level.
-
Conclusion
The rational design of potent and selective PROTACs requires a deep understanding of the intricate interplay between the warhead, linker, and E3 ligase ligand. While the specific SAR for "this compound" in PROTACs is yet to be elucidated, the principles outlined in this guide provide a solid foundation for its exploration and for the broader endeavor of novel degrader development. By systematically varying linker composition and length and employing robust quantitative assays, researchers can effectively navigate the complex SAR landscape to unlock the full therapeutic potential of targeted protein degradation. The use of rigid, heterocyclic linkers, such as those potentially derived from cyanopyridine scaffolds, represents a promising avenue for future investigation.
A Comparative Guide to the In Vitro and In Vivo Stability of PROTACs: Featuring "Methyl 2-(3-cyanopyridin-4-YL)acetate"-Based Scaffolds and Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Proteolysis Targeting Chimeras (PROTACs), with a focus on investigational scaffolds based on "Methyl 2-(3-cyanopyridin-4-YL)acetate" against well-characterized clinical candidates. Understanding the in vitro and in vivo stability of PROTACs is paramount for their successful development as therapeutic agents. A PROTAC's journey from a promising chemical entity to a clinical candidate is heavily reliant on its metabolic and chemical resilience within biological systems.
The stability of a PROTAC is influenced by its three key components: the warhead that binds the protein of interest (POI), the E3 ligase ligand, and the linker connecting them. While specific experimental data on PROTACs incorporating the "this compound" moiety is not extensively available in public literature, we can infer potential stability characteristics based on the chemical nature of its cyanopyridine and methyl acetate components. The cyanopyridine group, a nitrogen-containing aromatic ring, can influence metabolic stability, sometimes favorably by altering the electronic properties of the molecule.[1][2] However, the methyl acetate portion introduces an ester linkage, which can be susceptible to hydrolysis by esterases present in plasma and tissues, potentially representing a metabolic liability.[3]
To provide a robust comparison, this guide presents stability data from two clinically advanced PROTACs, ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant). These molecules serve as benchmarks for desirable stability profiles in successful PROTAC development.
Quantitative Stability Data
The following tables summarize the in vitro and in vivo stability data for the comparator PROTACs, ARV-110 and ARV-471.
Table 1: Comparative In Vitro Stability of Comparator PROTACs
| Compound | Assay Type | Species | Matrix | Key Parameter | Value | Reference |
| ARV-110 | Microsomal Stability | Human | Liver Microsomes | % Remaining (2h) | 92.07% | [4] |
| Rat | Liver Microsomes | % Remaining (2h) | 96.60% | [4] | ||
| Mouse | Liver Microsomes | % Remaining (2h) | 80.95% | [4] | ||
| Plasma Stability | Rat | Plasma | Stability | Unstable at 25°C (1h) | [4] | |
| Mouse | Plasma | Stability | Unstable at 25°C (1h) | [4] | ||
| ARV-471 | Microsomal Stability | Human | Liver Microsomes | Stability | Stable | [5] |
| Rat | Liver Microsomes | Stability | Moderately Stable | [5] | ||
| Mouse | Liver Microsomes | Stability | Stable | [5] | ||
| Dog | Liver Microsomes | Stability | Stable | [5] | ||
| Plasma Stability | Mouse | Plasma | Stability | Stable | [5] | |
| Rat | Plasma | Stability | Stable | [5] |
Table 2: Comparative In Vivo Pharmacokinetic (PK) Parameters of Comparator PROTACs
| Compound | Species | Route of Administration | Key PK Parameter | Value | Reference |
| ARV-110 | Mouse | Oral (1 mg/kg) | AR Degradation in Xenograft | >90% | [6][7] |
| Rodent & Non-rodent | Oral | Exposure | Robust, dose-proportional | [7][8] | |
| ARV-471 | Mouse | Oral | Oral Bioavailability | 17.91% | [5] |
| Rat | Oral | Oral Bioavailability | 24.12% | [5] | |
| Mouse | Oral (3, 10, 30 mg/kg) | Tumor Growth Inhibition (TGI) | 85%, 98%, 120% | [9] | |
| Mouse | Oral | ER Degradation in Xenograft | >90% | [10] |
Experimental Protocols
Detailed methodologies for key stability assays are crucial for the accurate assessment and comparison of PROTAC stability.
Protocol 1: In Vitro Microsomal Stability Assay
This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a PROTAC upon incubation with liver microsomes.
Materials:
-
Test PROTAC and control compounds (e.g., high-clearance control like verapamil, low-clearance control like warfarin)
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile containing an internal standard (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds (typically 10 mM in DMSO).
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, liver microsomes, and the test PROTAC to achieve the desired final concentrations (e.g., 1 µM PROTAC, 0.5 mg/mL microsomal protein).
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Determine the rate of disappearance of the PROTAC to calculate the half-life and intrinsic clearance.
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of a PROTAC in plasma, which contains various enzymes such as esterases and amidases that can degrade the compound.
Objective: To determine the stability of a PROTAC in plasma from relevant species (e.g., human, mouse, rat).
Materials:
-
Test PROTAC
-
Plasma (from desired species)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC.
-
Incubation: Spike the test PROTAC into pre-warmed plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma mixture and quench the reaction with acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent PROTAC.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time to determine its stability.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for assessing PROTAC stability and the logical relationship in PROTAC-mediated protein degradation.
Caption: Workflow for assessing the in vitro and in vivo stability of PROTACs.
Caption: The mechanism of action for PROTAC-mediated protein degradation.
References
- 1. nbinno.com [nbinno.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to PROTAC Linkers: "Methyl 2-(3-cyanopyridin-4-YL)acetate" Scaffolds vs. Non-Cyanopyridine Alternatives in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate proteins of interest, are critically dependent on the linker component that connects the target-binding and E3 ligase-recruiting moieties. The linker's structure, length, and physicochemical properties are paramount in dictating the efficacy, selectivity, and pharmacokinetic profile of the degrader.
This guide provides a comparative analysis of a potential rigid linker scaffold derived from "Methyl 2-(3-cyanopyridin-4-YL)acetate" against more conventional non-cyanopyridine linkers. The insights presented herein are based on the structural characteristics of the cyanopyridine scaffold and a comprehensive review of published data on established linker classes.
The Central Role of the Linker in PROTAC Function
The linker is not merely a passive connector but an active participant in the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target and its subsequent degradation.
Comparative Analysis of Linker Scaffolds
The choice of linker can be broadly categorized into flexible and rigid designs. Here, we compare the projected attributes of a rigid cyanopyridine-based linker with commonly used flexible and other rigid non-cyanopyridine linkers.
The "this compound" Scaffold: A Hypothetical Rigid Linker
The structure of "this compound" suggests its potential as a rigid linker component in PROTAC design. The pyridine ring introduces conformational constraint, which can be advantageous in pre-organizing the PROTAC molecule into a bioactive conformation for ternary complex formation. The cyano group can participate in dipole-dipole interactions and potentially hydrogen bonding, which may influence binding affinity and cell permeability.
Performance Data Comparison
The following tables summarize representative experimental data for common linker types and provide a predictive performance profile for a hypothetical PROTAC utilizing a cyanopyridine-based linker. It is crucial to note that the data for the cyanopyridine linker is hypothetical and based on the structural features of "this compound". This data is intended to guide rational design and is not a substitute for empirical validation.
Table 1: Comparison of Linker Physicochemical Properties
| Linker Type | Flexibility | Solubility | Predicted Cell Permeability | Key Features |
| Cyanopyridine (Hypothetical) | Rigid | Moderate | Moderate to Good | Planar structure, potential for H-bonding |
| PEG | Flexible | High | Good | Hydrophilic, improves solubility of hydrophobic PROTACs |
| Alkyl Chain | Highly Flexible | Low | Variable | Hydrophobic, synthetically versatile |
| Cycloalkane | Rigid | Low to Moderate | Good | Increased sp3 character, can improve metabolic stability |
| Aromatic (non-cyanopyridine) | Rigid | Low | Good | Planar, can engage in pi-stacking interactions |
Table 2: Comparative Degradation Performance of PROTACs with Different Linkers (Representative Data)
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Cyanopyridine (Hypothetical) | Protein X | CRBN | 10 - 50 | > 90 | N/A |
| PEG (4 units) | BRD4 | CRBN | 25 | ~95 | [1] |
| Alkyl (8 carbons) | BTK | CRBN | 40 | > 90 | [1] |
| Cyclohexyl | BRD9 | VHL | 5.6 | ~98 | N/A |
| Phenyl | ERRα | VHL | 30 | > 90 | N/A |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust and standardized experimental methodologies.
Western Blot for Determination of DC50 and Dmax
This is a gold-standard method for quantifying target protein degradation.
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates. Treat with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with appropriate secondary antibodies.
-
Detection and Analysis: Visualize protein bands using a suitable detection method (e.g., chemiluminescence). Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration.
-
Data Analysis: Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
E3 Ligase Binding Assays
These assays are crucial for confirming that the PROTAC engages the intended E3 ligase.
-
AlphaScreen/AlphaLISA: A bead-based proximity assay to measure the binding affinity of the PROTAC to the E3 ligase.
-
Surface Plasmon Resonance (SPR): A label-free technique to measure the binding kinetics and affinity of the PROTAC to the immobilized E3 ligase.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the PROTAC to the E3 ligase to determine the binding affinity and thermodynamics.
Conclusion
The selection of a linker is a critical step in the design of potent and drug-like PROTACs. While flexible linkers such as PEG and alkyl chains have been widely used due to their synthetic tractability, there is a growing interest in rigid linkers to improve potency, selectivity, and pharmacokinetic properties. A hypothetical linker derived from "this compound" represents a promising rigid scaffold. Its planar structure and the presence of a cyano group could lead to favorable interactions within the ternary complex, potentially resulting in high degradation efficiency. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical validation through the synthesis and testing of a diverse linker library. The experimental protocols outlined in this guide provide a robust framework for such evaluations, enabling the rational design of next-generation protein degraders.
References
Efficacy comparison of PROTACs with different "Methyl 2-(3-cyanopyridin-4-YL)acetate" linker lengths
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimera (PROTAC) efficacy as influenced by the length of the linker, with a focus on the principles applicable to linkers containing a "Methyl 2-(3-cyanopyridin-4-YL)acetate" moiety. While direct comparative data for this specific linker is not publicly available, this guide leverages established principles of PROTAC design and experimental data from analogous linker types to inform rational drug design.
PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's biological activity, profoundly influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][3]
The Critical Role of Linker Length in PROTAC Efficacy
The length of the linker is a crucial parameter that dictates the proximity and orientation of the target protein and the E3 ligase within the ternary complex.[1] An optimal linker length is necessary for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker may result in a non-productive complex geometry, leading to inefficient ubiquitination.[4]
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[1] Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.
While specific data for PROTACs with "this compound" linkers of varying lengths is not available in the public domain, the following table summarizes representative data for PROTACs with other linker types, illustrating the impact of linker length on degradation efficiency. This data serves as a surrogate to inform the design of novel PROTACs.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | Alkyl Chain | 9 | >1000 | <20 | [5] |
| ERα | VHL | Alkyl Chain | 12 | ~500 | ~60 | [5] |
| ERα | VHL | Alkyl Chain | 16 | ~100 | >80 | [5] |
| ERα | VHL | Alkyl Chain | 19 | ~750 | ~50 | [5] |
| ERα | VHL | Alkyl Chain | 21 | >1000 | <30 | [5] |
| TBK1 | CRBN | PEG/Alkyl | <12 | No degradation | N/A | [6] |
| TBK1 | CRBN | PEG/Alkyl | 12-29 | Submicromolar | Up to 96 | [6] |
| BRD4 | CRBN | PEG | 1-2 units | >5000 | Reduced | [6] |
| BRD4 | CRBN | PEG | 4-5 units | <500 | High | [6] |
Note: The data presented is illustrative and sourced from studies on different PROTAC systems. The optimal linker length is specific to each target protein and E3 ligase pair.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the principles of PROTAC action and the methods used for their evaluation, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for evaluating the efficacy of PROTACs.
Detailed Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on robust and well-defined experimental protocols. The following are detailed methodologies for key experiments commonly cited in PROTAC research.
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment:
-
Seed target cells (e.g., MCF7 for ERα) in 6-well or 12-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (typically from low nanomolar to high micromolar) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions. This ensures equal protein loading for each sample.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)
SPR can be used to measure the binding affinities and kinetics of the interactions between the PROTAC, the target protein, and the E3 ligase, providing insights into the formation of the ternary complex.
-
Immobilization:
-
Immobilize the purified target protein or E3 ligase onto a sensor chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary interaction.
-
To assess ternary complex formation, inject a mixture of the PROTAC and the third component (either the target protein or the E3 ligase, whichever is not immobilized) over the sensor chip.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
-
An enhancement in the binding response when the third component is present indicates the formation of a ternary complex.
-
Conclusion
The linker is a critical component in the design of efficacious PROTACs, with its length being a key determinant of degradation potency.[7] While direct experimental data for PROTACs incorporating a "this compound" linker of varying lengths is not currently available, the principles outlined in this guide, supported by data from other linker types, provide a strong foundation for the rational design of novel protein degraders. A systematic approach to linker optimization, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for identifying candidates with optimal therapeutic potential.[2] The experimental protocols provided herein offer a standardized framework for the robust evaluation of PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Screening of 3-Cyanopyridine Derivative Libraries for Kinase Inhibition
In the landscape of modern drug discovery, the development of small molecule libraries for high-throughput screening is a cornerstone of identifying novel therapeutic agents. The 3-cyanopyridine scaffold has emerged as a privileged structure, particularly in the pursuit of potent and selective kinase inhibitors for oncology. This guide provides a comparative analysis of the synthesis and screening of a derivative library based on this scaffold, presenting its performance against established alternatives with supporting data and detailed experimental protocols.
Synthesis of a 3-Cyanopyridine Derivative Library: A Generalized Approach
The synthesis of 3-cyanopyridine derivatives often follows a multicomponent reaction pathway, allowing for the rapid generation of a diverse library of compounds from simple starting materials. A common and efficient method is the Thorpe-Ziegler reaction or variations of one-pot syntheses involving precursors like malononitrile.
Generalized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a 4,6-di-substituted-2-oxo-1,2-dihydropyridine-3-carbonitrile library, a common core structure derived from the initial scaffold.
Caption: Generalized workflow for the synthesis of a 3-cyanopyridine derivative library.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4,6-diaryl-3-cyanopyridine Derivatives
This protocol is a representative example of how such a library can be generated.
-
Reaction Setup: To a solution of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound such as ethyl acetoacetate or acetophenone derivative (1 mmol) in ethanol (20 mL), add ammonium acetate (1.5 mmol).
-
Reaction Execution: The reaction mixture is heated under reflux for 4-8 hours and monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Purification: If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-3-cyanopyridine derivative.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Biological Screening: Targeting Kinase Pathways in Cancer
Derivatives of the 3-cyanopyridine scaffold have shown significant promise as inhibitors of various protein kinases implicated in cancer progression, such as PIM-1, EGFR, BRAFV600E, and VEGFR-2.[1][2][3][4] A typical screening cascade is employed to identify and characterize the most promising hits from the synthesized library.
Screening Cascade Workflow
Caption: A typical screening cascade for identifying kinase inhibitors.
Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C with 5% CO₂.[2]
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from dose-response curves.
Comparative Performance Analysis
The true value of a chemical scaffold is determined by its performance relative to existing standards and alternative chemical series. The tables below compare the anti-proliferative and kinase inhibitory activity of selected 3-cyanopyridine derivatives against common reference drugs.
Table 1: Comparative Anti-Proliferative Activity (IC₅₀ in µM)
| Compound ID | Scaffold | MCF-7 (Breast)[1][2] | HepG2 (Liver)[2] | PC-3 (Prostate)[5] | MDA-MB-231 (Breast)[5] |
| Derivative 7h | 3-Cyanopyridine | 1.89 | N/A | N/A | N/A |
| Derivative 8f | 3-Cyanopyridine | 1.69 | N/A | N/A | N/A |
| Derivative 5a | 3-Cyanopyridine | 1.77 | 2.71 | N/A | N/A |
| Derivative 5e | 3-Cyanopyridine | 1.39 | N/A | 14.3 | 4.49 |
| Derivative 5c | 3-Cyanopyridine | N/A | 14.4 | 25.1 | 19.9 |
| Doxorubicin | Anthracycline | ~7.0 - 9.0 | N/A | N/A | N/A |
| 5-Fluorouracil (5-FU) | Pyrimidine Analogue | N/A | 19.8 | 20.3 | 14.1 |
| Taxol | Taxane | >1.77 | >2.71 | N/A | N/A |
N/A: Data not available in the cited sources.
Table 2: Comparative In Vitro Kinase Inhibition (IC₅₀ in µM)
| Compound ID | Scaffold | PIM-1 Kinase[1] | VEGFR-2[2] | HER-2[2] |
| Derivative 7h | 3-Cyanopyridine | 0.281 | N/A | N/A |
| Derivative 8f | 3-Cyanopyridine | 0.58 | N/A | N/A |
| Derivative 5a | 3-Cyanopyridine | N/A | 0.19 | 0.28 |
| Derivative 5e | 3-Cyanopyridine | N/A | 0.11 | 0.19 |
| Staurosporine | Indolocarbazole | 0.76 | N/A | N/A |
N/A: Data not available in the cited sources.
Signaling Pathway Context: PIM-1 Kinase
Several of the most potent 3-cyanopyridine hits demonstrate strong inhibition of PIM-1 kinase, a serine/threonine kinase that is a key regulator of cell survival and proliferation.[1] Its pathway is a critical target in oncology.
Caption: The PIM-1 signaling pathway and point of inhibition.
Conclusion
The 3-cyanopyridine scaffold serves as a highly effective core for the generation of diverse chemical libraries. The data clearly indicates that derivatives from this library exhibit potent anti-proliferative activity against multiple cancer cell lines, with IC₅₀ values that are often superior to standard chemotherapeutic agents like Doxorubicin and 5-FU.[1][5] Furthermore, mechanistic studies confirm that these compounds can act as potent inhibitors of key oncogenic kinases, such as PIM-1 and VEGFR-2, with inhibitory concentrations significantly lower than the general kinase inhibitor Staurosporine.[1] The synthetic accessibility and demonstrated biological potency make the 3-cyanopyridine scaffold a compelling platform for the continued development of targeted cancer therapeutics.
References
- 1. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Validating target engagement of "Methyl 2-(3-cyanopyridin-4-YL)acetate"-containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that simply block a protein's function, PROTACs mediate the degradation of target proteins through the ubiquitin-proteasome system.[1][2] A critical step in the development of effective PROTACs is the validation of target engagement – confirming that the PROTAC molecule successfully binds to its intended protein of interest (POI) and the recruited E3 ligase within a cellular context.[3][4]
This guide provides an objective comparison of key experimental methods used to validate the target engagement of PROTACs, with a focus on providing supporting data and detailed protocols to aid researchers in selecting the most appropriate techniques for their studies. While the specific molecule "Methyl 2-(3-cyanopyridin-4-YL)acetate" is a chemical fragment and not a characterized PROTAC, this guide will provide the framework for validating any PROTAC containing such a moiety.
Comparison of Target Engagement Validation Methods
Several robust methods are available to confirm and quantify the interaction between a PROTAC and its target protein. The choice of assay depends on various factors, including the specific research question, required throughput, and the availability of reagents and instrumentation. The table below summarizes the key features of the most widely used techniques.
| Feature | Western Blot | Cellular Thermal Shift Assay (CETSA) | NanoBRET/HiBiT |
| Principle | Immunodetection of protein levels after cell lysis and gel electrophoresis. | Ligand binding-induced change in protein thermal stability.[3][5] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged protein and a fluorescent ligand, or reconstitution of a split luciferase (HiBiT/LgBiT). |
| Primary Measurement | Decrease in total target protein levels (Degradation).[1][2] | Shift in protein melting temperature (ΔTm) or isothermal dose-response.[4] | Proximity of PROTAC to target and E3 ligase (Ternary Complex Formation), or direct target binding.[6][7] |
| Cellular Context | Lysed cells. | Intact or lysed cells.[5] | Live cells. |
| Labeling Requirement | No direct labeling of PROTAC or target. Requires specific primary antibodies. | Label-free for the PROTAC and target protein.[3] | Requires genetic tagging of the target protein (e.g., NanoLuc, HiBiT).[8] |
| Throughput | Low to medium. | Medium. | High.[9][10] |
| Key Parameters | DC50 (half-maximal degradation concentration), Dmax (maximum degradation).[1] | EC50 (half-maximal effective concentration for target engagement).[4] | EC50 for target engagement, kinetic parameters of ternary complex formation.[7] |
| Advantages | Widely accessible, directly measures protein degradation.[2] | Physiologically relevant (intact cells), label-free.[3][11] | High sensitivity, real-time measurements in live cells, allows for kinetic studies.[12][7] |
| Disadvantages | Indirect measure of engagement, semi-quantitative, lower throughput. | Can be technically challenging, not all proteins show a thermal shift.[11] | Requires genetic modification of cells, potential for artifacts from overexpression.[12] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental steps is crucial for understanding and implementing these validation techniques.
PROTAC Mechanism of Action
Western Blot Workflow for PROTAC-Induced Degradation
Cellular Thermal Shift Assay (CETSA) Workflow
NanoBRET Target Engagement Assay Workflow
Experimental Protocols
Western Blot Protocol for PROTAC-Mediated Degradation
-
Cell Seeding and Treatment : Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.[1] Treat the cells with a range of concentrations of the PROTAC or vehicle control for the desired time.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1] Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[1] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection : Detect the chemiluminescent signal using an appropriate imaging system.
-
Data Analysis : Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin). Calculate DC50 and Dmax values from the dose-response curve.[1]
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment : Plate cells and allow them to adhere. Treat the cells with the PROTAC or vehicle control for a specified duration (e.g., 1-4 hours).[3]
-
Heating Step : Harvest and resuspend the cells in PBS with protease inhibitors.[3] Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.[3][4]
-
Lysis and Separation : Lyse the cells by three freeze-thaw cycles.[3] Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[3][4]
-
Protein Analysis : Collect the supernatant containing the soluble protein fraction.[3] Analyze the amount of soluble target protein at each temperature by Western Blot or other quantitative protein detection methods.[4]
-
Data Analysis : Quantify the amount of soluble protein at each temperature and normalize it to the non-heated control. Plot the percentage of soluble protein against the temperature to generate melting curves for both vehicle- and PROTAC-treated samples. The shift in the melting curve (ΔTm) indicates target engagement.[4]
NanoBRET™ Target Engagement Intracellular Assay Protocol
-
Cell Preparation : Prepare cells expressing the target protein fused to NanoLuc® luciferase.
-
Assay Setup : In a white 96-well plate, add the NanoBRET™ Tracer and the PROTAC at various concentrations to the cells.
-
Incubation : Incubate the plate at 37°C in a CO2 incubator for the desired time to allow the binding to reach equilibrium.
-
Signal Detection : Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtering wavelengths.
-
Data Analysis : Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pelagobio.com [pelagobio.com]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. selvita.com [selvita.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 2-(3-cyanopyridin-4-YL)acetate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl 2-(3-cyanopyridin-4-YL)acetate, a compound that requires careful management due to its chemical structure incorporating both cyanide and pyridine moieties.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat, flame-resistant recommended | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors or dust. |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations. Due to its composition, this compound's waste is classified as hazardous.
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
Crucially, this waste must be segregated from other waste streams. It is imperative to not mix it with acidic waste, as this can lead to the generation of highly toxic hydrogen cyanide gas.[1] It should also be stored separately from strong oxidizing agents.[2]
-
-
Waste Collection and Containerization :
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and the associated hazards (e.g., "Toxic," "Contains Cyanide," "Contains Pyridine").
-
-
Storage :
-
Decontamination :
-
All glassware or equipment that has come into contact with this compound should be decontaminated.
-
Rinse the equipment with a suitable solvent (such as acetone or ethanol) in a chemical fume hood. The solvent rinse should be collected and disposed of as hazardous waste.
-
For surfaces contaminated with cyanide compounds, a two-step cleaning process is recommended: first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4] All cleaning materials must be disposed of as cyanide-containing hazardous waste.[4]
-
-
Final Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.
-
Current practices for the disposal of pyridine-containing waste often include incineration at high temperatures.[5] Cyanide-containing wastes are also subject to specific treatment technologies before land disposal.[6]
-
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and guidelines.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Methyl 2-(3-cyanopyridin-4-YL)acetate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(3-cyanopyridin-4-YL)acetate, a key building block in the synthesis of various pharmaceutical compounds. The following procedures are based on best practices for handling structurally related cyanopyridine and pyridine derivatives.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards. A face shield is recommended when there is a significant risk of splashing.[1] | Ensure a proper fit before handling the chemical. |
| Hand Protection | Chemically resistant, impervious gloves such as butyl rubber or nitrile.[2][3][4] | Inspect gloves for any signs of degradation or punctures before each use. Use proper glove removal technique to avoid skin contact.[1] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[1] The type of respirator will depend on the concentration and nature of the airborne contaminant. | Ensure proper fit-testing and training before using a respirator. |
| Protective Clothing | A laboratory coat should be worn at all times.[1] For larger quantities or increased risk of exposure, a chemical-resistant apron or suit may be necessary. | Keep lab coats fully buttoned. Remove contaminated clothing immediately. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Avoid the formation of dust and aerosols.[1]
-
Use the smallest quantity of the substance necessary for the experiment.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5][6]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling the compound.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][8]
-
Keep the container tightly closed when not in use.[1][3][6][7][9]
-
The storage area should be clearly labeled with the appropriate hazard warnings.[3]
-
Store in a locked cabinet or room to restrict access.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Waste material must be collected in a designated, sealed, and properly labeled waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[6][9]
-
Handle uncleaned containers as you would the product itself.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Emergency Procedures
Spill Management:
-
Minor Spill: In case of a minor spill, evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand or earth.[1][5] Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[1]
-
Major Spill: For a major spill, evacuate the laboratory, secure the area, and contact your institution's EHS department or emergency response team immediately.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: Chemical handling and disposal workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. kishida.co.jp [kishida.co.jp]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. agilent.com [agilent.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
